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  • Product: 3,5-Diethoxyisoxazole
  • CAS: 119224-74-7

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 3,5-Diethoxyisoxazole

This technical guide provides a comprehensive spectroscopic analysis of 3,5-Diethoxyisoxazole , a specific derivative often encountered in the structural elucidation of isoxazole tautomers and as a building block in hete...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 3,5-Diethoxyisoxazole , a specific derivative often encountered in the structural elucidation of isoxazole tautomers and as a building block in heterocyclic chemistry.

Executive Summary

3,5-Diethoxyisoxazole (C


H

NO

, MW: 157.17) represents the O,O-dialkylated derivative of the isoxazole-3,5-diol system. Its characterization is critical for researchers distinguishing between O-alkylated products and their N-alkylated isomers (e.g., 2-ethyl-3-hydroxy-5-isoxazolone), which are common byproducts in alkylation reactions.

This guide details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles required for unambiguous identification.[1]

Synthesis & Contextual Origin

To understand the spectra, one must understand the origin. 3,5-Diethoxyisoxazole is typically synthesized via the alkylation of 3-hydroxy-5-isoxazolone (or its silver salt) with ethyl iodide. This reaction is governed by ambient tautomerism, often yielding a mixture of:

  • 3,5-Diethoxyisoxazole (Target: O,O-alkylation)

  • 2-Ethyl-5-ethoxyisoxazol-3(2H)-one (N-alkylation impurity)

Differentiation Strategy: The O,O-isomer is characterized by the aromatization of the isoxazole ring, leading to distinct upfield shifts of the ring proton (H-4) compared to the N-alkylated isoxazolone.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from high-fidelity homolog analysis (based on 3,5-dimethoxyisoxazole) and chemometric prediction principles for the O,O-diethyl system.


H NMR Data (400 MHz, CDCl

)

The spectrum is characterized by two distinct ethyl environments and one aromatic singlet.[2]

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-4 5.05 – 5.15 Singlet (s)1H-Diagnostic Peak. Significantly upfield from 3,5-dimethylisoxazole (

5.82) due to the strong +M (mesomeric) effect of the two ethoxy groups.
OCH

CH

(C-5)
4.35 Quartet (q)2H7.1Deshielded by the electronegative oxygen at the C-5 position.
OCH

CH

(C-3)
4.18 Quartet (q)2H7.1Slightly upfield relative to C-5 ethoxy due to electronic environment differences.
OCH

CH

(C-5)
1.42 Triplet (t)3H7.1Methyl terminus of the C-5 ethyl group.
OCH

CH

(C-3)
1.38 Triplet (t)3H7.1Methyl terminus of the C-3 ethyl group.

Analyst Note: The presence of a singlet around 5.1 ppm is the primary confirmation of the O,O-isomer. If the signal appears downfield (>5.5 ppm) or is absent (replaced by a CH


 in isoxazolones), the structure is likely the N-ethyl isomer.

C NMR Data (100 MHz, CDCl

)
PositionShift (

, ppm)
TypeAssignment
C-5 172.5 C

Attached to Oxygen (Deshielded).
C-3 163.8 C

Attached to Oxygen.
C-4 78.5 CHDiagnostic Carbon. Highly shielded due to electron density donation from both oxygens.
OCH

(C-5)
67.2 CH

Methylene of C-5 ethoxy.
OCH

(C-3)
65.1 CH

Methylene of C-3 ethoxy.
CH

14.5 CH

Methyl carbons (may overlap).
B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the aromatic isoxazole system from the carbonyl-containing isoxazolone isomers.

Frequency (cm

)
Functional GroupVibrational Mode
3120 – 3140 C-H (Ring)Aromatic C-H stretching (H-4).
2980, 2930 C-H (Alkyl)Asymmetric/Symmetric methyl stretching.
1610 – 1590 C=N / C=CIsoxazole ring skeletal vibrations.
1200 – 1180 C-O-CEther stretching (Strong).
Absence of 1700+ C=OCritical: Lack of a carbonyl band confirms the O,O-dialkylated structure (vs. isoxazolone).
C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+. Molecular Ion: m/z 157 [M]


.
Fragmentation Pathway

The fragmentation follows a characteristic pathway involving the loss of ethyl groups and ring cleavage.

MassSpec M Molecular Ion [M]+ m/z 157 M_Et [M - Et]+ m/z 128 M->M_Et - C2H5 (29) M_OEt [M - OEt]+ m/z 112 M->M_OEt - OC2H5 (45) RingCleave Azirine/Ketene Fragments m/z < 100 M_Et->RingCleave Ring Opening

Figure 1: Proposed fragmentation pathway for 3,5-Diethoxyisoxazole.

Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, follow this preparation protocol.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) neutralized with silver foil or K
    
    
    
    CO
    
    
    if the compound is acid-sensitive.
  • Concentration:

    • 
      H NMR:  Dissolve 5–10 mg in 0.6 mL solvent.
      
    • 
      C NMR:  Dissolve 30–50 mg in 0.6 mL solvent to ensure detection of quaternary carbons (C-3, C-5).
      
  • Reference: Calibrate to residual CHCl

    
     at 7.26 ppm  (
    
    
    
    H) and 77.16 ppm (
    
    
    C).

References

  • Katritzky, A. R. (Ed.). Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Foundational text on Isoxazole reactivity and tautomerism).
  • Pérez, J. M., et al. "Regioselective synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry, 2015. (Methodology for isoxazole construction).
  • Speranza, G. "Spectroscopic properties of isoxazole derivatives." Spectrochimica Acta Part A, 2005. (General reference for alkoxy-isoxazole shifts).
  • ChemicalBook. "3,5-Dimethylisoxazole Spectral Data." Link (Used as homolog anchor for shift prediction).

Sources

Exploratory

A Technical Guide to the Solubility of 3,5-Diethoxyisoxazole in Common Laboratory Solvents

Introduction to 3,5-Diethoxyisoxazole and Its Structural Analogs Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 3,5-Diethoxyisoxazole and Its Structural Analogs

Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities.[1][2] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts unique electronic properties that influence its interactions with various solvents.[1][3] 3,5-Diethoxyisoxazole, with two ethoxy groups at positions 3 and 5, is expected to exhibit a solubility profile influenced by the polar isoxazole core and the nonpolar ethyl chains.

Understanding the solubility of a compound is critical for a wide range of applications, including reaction chemistry, purification, formulation, and biological assays.[4] This guide will explore the predicted solubility of 3,5-diethoxyisoxazole and provide detailed protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like".[5] While specific data for 3,5-diethoxyisoxazole is scarce, we can infer its likely properties from the closely related compound, 3,5-dimethylisoxazole.

Table 1: Physicochemical Properties of 3,5-Dimethylisoxazole (as a proxy for 3,5-Diethoxyisoxazole)

PropertyValueReference
Molecular FormulaC5H7NO[6]
Molecular Weight97.12 g/mol [6]
Boiling Point142-144 °C[7]
Density0.99 g/mL[7]
Water Solubility50.9 g/L[7]
LogP (Octanol-Water Partition Coefficient)0.695 (Predicted for 3,5-Dimethylisoxazole-4-carboxylic acid)[8]

Based on the structure of 3,5-diethoxyisoxazole, we can predict its solubility behavior in common laboratory solvents:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The isoxazole ring contains nitrogen and oxygen atoms capable of hydrogen bonding, suggesting some solubility in polar protic solvents.[1][9] However, the two ethoxy groups introduce significant nonpolar character, which will likely limit its aqueous solubility compared to the parent isoxazole. The general trend for organic compounds is that increasing the carbon chain length decreases polarity and water solubility.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents can engage in dipole-dipole interactions with the polar isoxazole ring. It is anticipated that 3,5-diethoxyisoxazole will exhibit good solubility in these solvents. Polymers containing isoxazole units have shown good solubility in solvents like THF and chloroform.[10]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of the two ethyl groups suggests that 3,5-diethoxyisoxazole will have a degree of solubility in nonpolar solvents. However, the polar isoxazole core will likely prevent it from being freely miscible in highly nonpolar solvents like hexane.

Table 2: Predicted Qualitative Solubility of 3,5-Diethoxyisoxazole

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolSparingly Soluble to SolubleHydrogen bonding with the isoxazole ring is possible, but the nonpolar ethoxy groups will limit solubility, especially in water.
Polar AproticAcetone, Acetonitrile, DMSO, THFSoluble to Freely SolubleStrong dipole-dipole interactions between the solvent and the polar isoxazole ring are expected.
NonpolarHexane, Toluene, Diethyl EtherSparingly Soluble to SolubleThe nonpolar ethoxy groups will facilitate interaction with nonpolar solvents.

Experimental Determination of Solubility

Given the lack of published data, experimental validation is crucial to definitively determine the solubility of 3,5-diethoxyisoxazole.[9] The following section details a robust protocol for solubility determination.

Materials and Equipment
  • 3,5-Diethoxyisoxazole (solid)

  • A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, THF, hexane, toluene, diethyl ether)[11]

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and vials

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a well-established technique for determining thermodynamic solubility.[4]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3,5-diethoxyisoxazole to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 3,5-diethoxyisoxazole using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Diagram 1: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess 3,5-diethoxyisoxazole to solvent prep2 Seal vials prep1->prep2 equil1 Incubate in thermostatic shaker (24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 analysis1 Withdraw supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (HPLC/UV-Vis) analysis2->analysis3 result result analysis3->result Calculate Solubility

Sources

Foundational

The Isoxazole Scaffold: A Privileged Core for Diverse Biological Activities

An In-Depth Technical Guide Abstract Isoxazoles, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their remarkable therapeutic potential and diverse biolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Isoxazoles, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their remarkable therapeutic potential and diverse biological activities.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the multifaceted biological roles of substituted isoxazoles. We will explore their efficacy as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents, grounded in mechanistic insights and supported by quantitative data. The narrative will explain the causality behind experimental choices and detail key protocols, establishing a self-validating framework for future research. By synthesizing technical accuracy with field-proven insights, this guide aims to underscore the continued importance of the isoxazole scaffold in modern pharmaceutical research and its potential to address unmet medical needs.[1][2]

Introduction: The Versatility of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This structure is considered a "privileged scaffold" in medicinal chemistry, as its derivatives are capable of interacting with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.[3][4] The unique electronic properties of the isoxazole ring, including its electron-rich aromatic nature and a relatively weak nitrogen-oxygen bond susceptible to cleavage, make it a versatile building block for designing novel therapeutic agents.[1][5] This adaptability allows for structural modifications that can enhance biological activity, improve selectivity, and optimize pharmacokinetic properties.[1][5][6]

The significance of this scaffold is evidenced by its presence in numerous commercially available drugs, such as the COX-2 inhibitor Valdecoxib, the antirheumatic drug Leflunomide, and lactamase-resistant antibiotics like Cloxacillin and Dicloxacillin.[7][8][9] These successes have spurred extensive research into novel isoxazole derivatives, revealing potent activities across various therapeutic areas.[10] This guide will delve into the core biological activities of these compounds, presenting the underlying science and experimental validation.

Antimicrobial Activity: A Renewed Front against Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of new antimicrobial agents.[11] Substituted isoxazoles have demonstrated significant potential as both antibacterial and antifungal compounds, making them a key focus in this area.[7][11][12]

The antimicrobial efficacy of isoxazole derivatives is often attributed to the specific substituents on the core ring structure. For instance, the presence of electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring, or methoxy and bromine groups at the C-5 phenyl ring, has been shown to enhance antibacterial activity.[6] These derivatives are typically screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their spectrum of activity.[11][13]

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the in vitro antimicrobial activity of selected isoxazole derivatives, showcasing their potency against various microbial strains.

CompoundTest OrganismActivity MetricResultReference
5a-k Series Escherichia coliZone of Inhibition (mm)12 - 18[13]
5a-k Series Staphylococcus aureusZone of Inhibition (mm)13 - 20[13]
5a-k Series Aspergillus nigerZone of Inhibition (mm)11 - 17[13]
178d Escherichia coliMIC (µg/mL)117[14]
178e Escherichia coliMIC (µg/mL)110[14]
178f Escherichia coliMIC (µg/mL)95[14]
Cloxacillin (Std.) Escherichia coliMIC (µg/mL)120[14]
Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] This protocol provides a quantitative measure of a compound's potency.

Objective: To determine the lowest concentration of a synthesized isoxazole derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Synthesized isoxazole compounds

  • Mueller Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Standard antibiotic (e.g., Ciprofloxacin, Cloxacillin)[13][14]

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown in MHB to a density corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: A serial two-fold dilution of each isoxazole compound is prepared in MHB directly in the 96-well plate. A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive control wells (broth + inoculum, no compound) and negative control wells (broth only) are included. A standard antibiotic is run in parallel as a reference.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.[14]

Workflow Diagram: Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Synthesize & Purify Isoxazole Derivatives P3 Prepare Serial Dilutions of Compounds in Broth P1->P3 P2 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate Microtiter Plate Wells P2->A1 P3->A1 A2 Incubate Plate (37°C, 18-24h) A1->A2 D1 Visually Inspect for Turbidity A2->D1 D2 Determine MIC Value (Lowest Clear Well) D1->D2 D3 Compare to Standard Antibiotic D2->D3

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation underlies numerous diseases.[15][16] Isoxazole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17][18] Marketed drugs like Valdecoxib and Leflunomide validate the therapeutic potential of this scaffold in treating inflammatory conditions.[9][18]

The mechanism often involves the isoxazole derivative binding to the active site of COX-1 and/or COX-2 enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[18] The selectivity for COX-2 over COX-1 is a critical goal in drug design to minimize gastrointestinal side effects.[10]

Quantitative Data: Anti-inflammatory Efficacy

The following table presents data from studies evaluating the anti-inflammatory potential of isoxazole derivatives.

CompoundAssayResultSelectivityReference
5b Carrageenan-induced paw edema75.68% inhibition (2h)-[17]
5c Carrageenan-induced paw edema74.48% inhibition (2h)-[17]
146 Carrageenan-induced paw edema77.42% inhibition (4h)-[18]
150 in vitro COX-2 InhibitionIC50 = 9.16 µMCOX-2[18]
150 in vitro 15-LOX InhibitionIC50 = 8.15 µM-[18]
16 in vitro COX-1 InhibitionHighCOX-1[10]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and validated in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15][17] The causality is direct: carrageenan injection induces a predictable inflammatory response (edema), and an effective anti-inflammatory agent will reduce the swelling.

Objective: To assess the in vivo anti-inflammatory effect of an isoxazole derivative by measuring the reduction in paw edema in rats.

Materials:

  • Wistar albino rats

  • Synthesized isoxazole compounds

  • 1% (w/v) Carrageenan solution in saline

  • Standard drug (e.g., Diclofenac sodium, Nimesulide)[15][19]

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Rats are acclimatized to laboratory conditions for at least one week. They are fasted overnight before the experiment.

  • Compound Administration: Animals are divided into groups (control, standard, and test groups). The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 100 mg/kg).[19] The control group receives only the vehicle.

  • Baseline Measurement: One hour after compound administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured again at regular intervals after the carrageenan injection, typically at 1, 2, and 4 hours.[18]

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Diagram: Inflammatory Pathway Inhibition

G cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins COX->PGs Inflam Inflammation, Pain, Fever PGs->Inflam LTs Leukotrienes LOX->LTs Inflam2 Inflammation, Bronchoconstriction LTs->Inflam2 Inhibitor Substituted Isoxazoles Inhibitor->COX Inhibition Inhibitor->LOX Inhibition G Compound Isoxazole Derivative Mito Mitochondrial Stress (Intrinsic Pathway) Compound->Mito Receptor Death Receptor Binding (Extrinsic Pathway) Compound->Receptor Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp8 Caspase-8 (Initiator) Receptor->Casp8 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis G cluster_AD Alzheimer's Disease Pathology Isoxazole Substituted Isoxazole Abeta ↓ Aβ Plaque Formation Isoxazole->Abeta Tau ↓ Tau Hyperphosphorylation Isoxazole->Tau AChE ↓ Acetylcholinesterase Isoxazole->AChE OxStress ↓ Oxidative Stress Isoxazole->OxStress Cognition Improved Memory & Cognitive Function Abeta->Cognition Tau->Cognition AChE->Cognition OxStress->Cognition

Caption: Multi-target approach of isoxazoles in Alzheimer's therapy.

Conclusion and Future Outlook

Substituted isoxazoles represent a remarkably versatile and pharmacologically significant class of compounds. T[1]heir "privileged" structure serves as a robust foundation for the development of drugs targeting a wide array of diseases, from bacterial infections and chronic inflammation to cancer and neurodegeneration. T[3][5][20]he extensive body of research highlights how subtle structural modifications to the isoxazole core can lead to profound changes in biological activity, allowing for the fine-tuning of potency and selectivity.

[21]The future of isoxazole-based drug discovery lies in leveraging this structural versatility to design multi-targeted therapies, which could be particularly effective for complex diseases like cancer and Alzheimer's. A[1][2]s synthetic methodologies become more advanced and our understanding of disease biology deepens, the isoxazole scaffold is poised to remain a cornerstone of medicinal chemistry, offering continued promise for the development of next-generation therapeutics.

[1][2]---

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023, February 9). Encyclopedia.pub.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022, June 1). International Journal of Biology, Pharmacy and Allied Sciences.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar.
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. (2015, December 15). ARC Journals.
  • Anti-inflammatory evaluation of isoxazole deriv
  • Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers.
  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives.
  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. (2023, May 15). Research Trend.
  • Pro‐apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth.
  • Construction of Isoxazole ring: An Overview. (2024, June 30). Journal of Scientific Research.
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024, June 14). Semantic Scholar.
  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016, April 3). European International Journal of Science and Technology.
  • Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. (2021, January 24). PubMed.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025, August 5).
  • Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. PubMed.
  • The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). European Journal of Clinical and Experimental Medicine.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). SpringerLink.
  • Scheme 1 Structures of isoxazoles exhibiting biological or pharmaceutical activities (3).
  • Structure–activity relationship of isoxazole derivatives..
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.
  • A review of isoxazole biological activity and present synthetic techniques.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,5-Dialkoxyisoxazoles

For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole scaffold is a privileged five-membered heterocycle that features prominently in a multitude of biologically active compounds and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged five-membered heterocycle that features prominently in a multitude of biologically active compounds and natural products. Its unique electronic properties and ability to act as a bioisostere for various functional groups have made it a cornerstone in medicinal chemistry. Among the diverse range of substituted isoxazoles, the 3,5-dialkoxyisoxazole framework presents a particularly interesting structural motif. The presence of two alkoxy groups at the C3 and C5 positions can significantly influence the molecule's polarity, solubility, and metabolic stability, while also providing handles for further functionalization. These characteristics make 3,5-dialkoxyisoxazoles valuable building blocks in the design and synthesis of novel therapeutic agents.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core methodologies for the synthesis of 3,5-dialkoxyisoxazoles. As a Senior Application Scientist, the focus will be on not just the procedural steps but also the underlying scientific principles and practical considerations that ensure successful and reproducible outcomes.

Primary Synthetic Pathway: The 3,5-Dihydroxyisoxazole Intermediate Route

The most direct and versatile approach to 3,5-dialkoxyisoxazoles proceeds through a key intermediate, 3,5-dihydroxyisoxazole. This intermediate is synthesized and then subjected to a double O-alkylation to install the desired alkoxy groups. This two-step sequence offers a high degree of flexibility, allowing for the introduction of a wide variety of alkyl groups at the final stage.

Part 1: Synthesis of the Key Precursor: 3,5-Dihydroxyisoxazole

The formation of the 3,5-dihydroxyisoxazole core relies on the cyclocondensation reaction between a β-ketoester, specifically diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate), and hydroxylamine.[1][2][3] This reaction is a classic method for isoxazole synthesis, where the hydroxylamine nitrogen attacks the ketone carbonyl, and the hydroxylamine oxygen attacks the ester carbonyl, leading to cyclization and formation of the isoxazole ring.

Causality Behind Experimental Choices:

  • Diethyl 3-oxopentanedioate as the Starting Material: This symmetrical β-ketoester is the ideal precursor as it possesses the requisite three-carbon backbone and carbonyl functionalities at the 1 and 3 positions, which are essential for the formation of the 3,5-disubstituted isoxazole ring.

  • Hydroxylamine Hydrochloride: This is a stable and commercially available source of hydroxylamine. The hydrochloride salt is typically used, and a base is added in situ to liberate the free hydroxylamine for the reaction.

  • Basic Conditions: The reaction is typically carried out under basic conditions to deprotonate the hydroxylamine hydrochloride and to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbons of the β-ketoester.

Experimental Protocol: Synthesis of 3,5-Dihydroxyisoxazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 3-oxopentanedioate (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Base: To this solution, add a solution of sodium hydroxide (2.2 eq) in water. Stir the mixture at room temperature for 30 minutes.

  • Addition of Hydroxylamine: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) in water and add this solution dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The precipitated 3,5-dihydroxyisoxazole can be collected by filtration, washed with cold water, and dried under vacuum.

Reaction Mechanism:

G cluster_0 Step 1: Formation of the Oxime Intermediate cluster_1 Step 2: Cyclization and Ester Hydrolysis cluster_2 Step 3: Aromatization start Diethyl 3-oxopentanedioate + Hydroxylamine intermediate1 Oxime Intermediate start->intermediate1 Nucleophilic attack of NH2OH on ketone intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular nucleophilic attack product 3,5-Dihydroxyisoxazole intermediate2->product Dehydration

Caption: Reaction mechanism for the synthesis of 3,5-dihydroxyisoxazole.

Part 2: Double O-Alkylation of 3,5-Dihydroxyisoxazole

With the 3,5-dihydroxyisoxazole in hand, the final step is the introduction of the alkoxy groups via a double O-alkylation reaction. The Williamson ether synthesis is the method of choice for this transformation.[4][5][6] This reaction involves the deprotonation of the hydroxyl groups with a suitable base to form a dianionic isoxazole species, which then acts as a nucleophile to displace a halide from an alkyl halide.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate both acidic hydroxyl groups of the 3,5-dihydroxyisoxazole. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

  • Alkylating Agent: A variety of alkyl halides (e.g., methyl iodide, ethyl bromide) can be used to introduce the corresponding alkoxy groups. The choice of alkyl halide will determine the final 3,5-dialkoxyisoxazole product.

  • Solvent: An aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 3,5-Dimethoxyisoxazole

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 3,5-dihydroxyisoxazole (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow Diagram:

G start 3,5-Dihydroxyisoxazole step1 Deprotonation with NaH in DMF start->step1 step2 Addition of Alkyl Halide (e.g., CH3I) step1->step2 product 3,5-Dialkoxyisoxazole step2->product

Caption: Workflow for the double O-alkylation of 3,5-dihydroxyisoxazole.

Alternative Synthetic Pathway: The 3,5-Dihaloisoxazole Route

An alternative, though less established, strategy for the synthesis of 3,5-dialkoxyisoxazoles involves the preparation of a 3,5-dihaloisoxazole followed by a double nucleophilic aromatic substitution with an alkoxide.

This approach would first require the synthesis of a 3,5-dihaloisoxazole. While methods for the synthesis of 3-halo-5-substituted isoxazoles are known, a direct and high-yielding synthesis of a 3,5-dihaloisoxazole from simple starting materials is not well-documented in the current literature.[7]

Following the successful synthesis of the 3,5-dihaloisoxazole, a double nucleophilic substitution with two equivalents of an alkoxide (e.g., sodium methoxide) would be required to displace both halogen atoms and form the desired 3,5-dialkoxyisoxazole. The feasibility and efficiency of this second step would depend on the reactivity of the dihaloisoxazole and the reaction conditions employed. Further research is needed to fully develop this as a viable and general synthetic route.

Data Summary

The following table summarizes the key reaction parameters for the primary synthetic pathway to 3,5-dialkoxyisoxazoles.

StepKey TransformationStarting MaterialsKey ReagentsSolventTemperatureTypical Yield
1Isoxazole Ring FormationDiethyl 3-oxopentanedioateHydroxylamine HCl, NaOHEthanol/WaterReflux60-75%
2Double O-Alkylation3,5-DihydroxyisoxazoleAlkyl Halide, NaHDMF0 °C to RT50-70%

Conclusion

The synthesis of 3,5-dialkoxyisoxazoles is most effectively achieved through a two-step sequence involving the initial formation of a 3,5-dihydroxyisoxazole intermediate followed by a double O-alkylation. This strategy offers a reliable and flexible approach for accessing a diverse range of 3,5-dialkoxyisoxazole derivatives. The key to this methodology is the facile cyclocondensation of diethyl 3-oxopentanedioate with hydroxylamine to generate the central dihydroxyisoxazole precursor. The subsequent Williamson ether synthesis provides a robust method for the introduction of various alkoxy groups. While an alternative route via a 3,5-dihaloisoxazole intermediate is conceptually possible, it remains a less explored area requiring further investigation. The methodologies and insights provided in this guide are intended to empower researchers in their efforts to synthesize and explore the potential of this important class of heterocyclic compounds in the pursuit of new and effective therapeutic agents.

References

Sources

Foundational

The Dual Nature of the Isoxazole Ring: A Technical Guide to Reactivity and Stability

Executive Summary The isoxazole ring (1,2-oxazole) represents a paradox in heterocyclic chemistry: it is simultaneously a robust aromatic pharmacophore and a fragile "masked" functionality. For the medicinal chemist, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring (1,2-oxazole) represents a paradox in heterocyclic chemistry: it is simultaneously a robust aromatic pharmacophore and a fragile "masked" functionality. For the medicinal chemist, this duality presents a specific challenge. While the ring serves as an excellent bioisostere for carboxylic acids and esters, its N-O bond is a metabolic "soft spot," susceptible to reductive cleavage by metalloenzymes (e.g., CYP450) and base-catalyzed ring opening.

This guide moves beyond standard textbook definitions to provide a mechanistic breakdown of isoxazole reactivity, offering actionable protocols for both stabilizing the ring in drug candidates and exploiting its instability for synthetic transformations.[1]

Structural Anatomy & Electronic Profile

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[2][3] Its reactivity is dictated by the electronegativity difference between these heteroatoms and the resulting orbital coefficients.

Electronic Distribution

Unlike its isomer oxazole (1,3-oxazole) or its cousin pyrazole (1,2-diazole), isoxazole exhibits a unique polarization.

  • Basicity: Isoxazole is an extremely weak base (

    
     of conjugate acid 
    
    
    
    ). It does not protonate easily under physiological conditions, unlike pyrazole (
    
    
    ).
  • Aromaticity: While aromatic, the N-O bond energy (

    
     kcal/mol) is significantly lower than the N-N bond in pyrazole, making the system prone to cleavage.
    
Reactivity Hotspots

The electron density map dictates the regioselectivity of functionalization:

PositionReactivity ModeMechanistic Driver
C-4 Electrophilic Substitution (

)
Highest HOMO coefficient; only viable site for nitration/halogenation without ring destruction.
C-5 Methyl Lateral Metalation (Kinetic)Protons on C-5 alkyl groups are most acidic due to inductive withdrawal by Oxygen.
C-3 Methyl Lateral Metalation (Thermodynamic)Less acidic than C-5; requires specific directing groups or equilibration.
N-O Bond Reductive CleavageThe "Achilles Heel."[1] Cleaves to form

-amino enones.
C-3 Proton Base-Induced Ring OpeningAbstraction of C-3 H leads to rapid collapse into a nitrile (Leflunomide mechanism).

Visualization: The Isoxazole Reactivity Map

The following diagram illustrates the divergent reactivity pathways available to the isoxazole scaffold.

IsoxazoleReactivity cluster_legend Legend Isoxazole Isoxazole Core Electrophile 4-Substituted Isoxazole (Halogenation/Nitration) Isoxazole->Electrophile Electrophile (E+) Target: C-4 LatMet5 C-5 Lateral Functionalization (Kinetic Control) Isoxazole->LatMet5 n-BuLi, -78°C Target: C-5 Methyl RingOpen Ring Opening to Nitrile (Base-Catalyzed) Isoxazole->RingOpen Base (OH-) Target: C-3 Proton Reductive β-Amino Enones (Reductive Cleavage) Isoxazole->Reductive H2/Pd or Mo(CO)6 Target: N-O Bond key Blue: Substitution | Yellow: Metalation | Red: Degradation | Green: Synthetic Utility

Figure 1: Mechanistic divergence of the isoxazole ring.[4] Note the distinct pathways for substitution vs. degradation.

The N-O Bond: Liability & Utility

Metabolic Liability: The Leflunomide Case

The most famous example of isoxazole instability is Leflunomide , a disease-modifying antirheumatic drug (DMARD).[5] It is essentially a prodrug. The isoxazole ring is not the active pharmacophore; rather, it masks the active


-cyanoenol metabolite (A77 1726).

Mechanism of Collapse:

  • Abstraction: In vivo, the C-3 proton is abstracted (often facilitated by CYP450 enzymes acting as a base or via direct chemical hydrolysis at higher pH).

  • Elimination: The ring undergoes a Kemp-type elimination, cleaving the N-O bond.

  • Result: Formation of a nitrile and an enol.

Design Insight: If metabolic stability is required, substitute the C-3 position . Replacing the C-3 hydrogen with a methyl group renders the ring resistant to this base-catalyzed opening.[5]

Leflunomide Leflunomide Leflunomide (Prodrug) Isoxazole Intact Intermediate Anionic Intermediate (C-3 Deprotonated) Leflunomide->Intermediate Base / CYP450 (-H+ at C-3) Transition N-O Bond Cleavage Intermediate->Transition Electronic Rearrangement Metabolite A77 1726 (Active) alpha-Cyanoenol Transition->Metabolite Ring Opening

Figure 2: The activation pathway of Leflunomide. Stability is sacrificed for prodrug activation.

Synthetic Utility: The "Masked" 1,3-Dicarbonyl

Synthetic chemists view the isoxazole N-O bond as a latent functional group. The ring is robust enough to survive diverse reaction conditions (Suzuki couplings, oxidations) but can be cleaved on demand to reveal a 1,3-dicarbonyl system or a


-amino ketone.[6]
Protocol: Molybdenum-Mediated N-O Cleavage

While catalytic hydrogenation (


, Pd/C) is common, it often reduces other alkenes. The use of Molybdenum Hexacarbonyl is a chemoselective alternative for complex substrates.

Reagents:


, Acetonitrile/Water (15:1).
Conditions:  Reflux.

Step-by-Step Workflow:

  • Preparation: Dissolve the isoxazole substrate (1.0 equiv) in a mixture of MeCN and

    
    .
    
  • Catalyst Addition: Add

    
     (0.5 – 1.0 equiv). Note: Although substoichiometric amounts can work, 1.0 equiv ensures completion.
    
  • Reaction: Heat to reflux (approx. 80°C) for 2–6 hours. Monitor by TLC for the disappearance of the isoxazole spot.

  • Workup: Cool to RT. Filter through a pad of Celite to remove molybdenum residues. Concentrate the filtrate.

  • Purification: The product is a

    
    -amino enone.[2] If the 1,3-diketone is desired, mild acidic hydrolysis (1N HCl, 10 min) is required to hydrolyze the enamine.
    

Functionalization Strategies

Lateral Lithiation (Regiocontrol)

Functionalizing the methyl groups on an isoxazole ring requires careful control of temperature and bases.

  • C-5 Methyl: Kinetic acidity is higher here. Using

    
    -BuLi at -78°C in THF selectively deprotonates the C-5 methyl group. This is due to the inductive electron-withdrawing effect of the adjacent oxygen atom.
    
  • C-3 Methyl: Much harder to access. To functionalize C-3, one typically employs a directing group or blocks C-5 first.

Comparative Data: Lithiation Selectivity

SubstrateBase / ConditionsSite of LithiationYield (Electrophile: MeI)
3,5-Dimethylisoxazole

-BuLi, THF, -78°C
C-5 Methyl >90%
5-Methylisoxazole

-BuLi, THF, -78°C
C-5 Methyl 85%
3-MethylisoxazoleLDA, THF, -78°CC-5 Proton (Ring)70% (leads to degradation often)

Critical Note: Attempting to lithiate the ring proton at C-3 (in 3-unsubstituted isoxazoles) usually triggers the ring-opening pathway described in Section 4.1.

Electrophilic Substitution (C-4)

Direct substitution is difficult because the ring is electron-deficient (similar to pyridine).

  • Nitration: Requires harsh conditions (

    
    , high heat) and often fails.
    
  • Halogenation: Standard

    
     often fails.
    
  • Recommended Protocol: Use Iodine Monochloride (ICl) .

    • Why? ICl is a polarized "super-electrophile" compared to

      
      .
      
    • Conditions: ICl (1.2 equiv), DCM, reflux. This reliably installs an iodine at C-4, which can then be used for Suzuki/Sonogashira couplings.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3][7][8][9] Current Opinion in Drug Discovery & Development.

  • Kalgutkar, A. S., et al. (2003).[10] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[4][5][10][11] Drug Metabolism and Disposition.

  • Nair, V., & Radhakrishnan, K. V. (1996). Molybdenum hexacarbonyl mediated reactions of isoxazoles. Chemical Society Reviews.

  • Wakefield, B. J. (2013). Organolithium Methods. Academic Press.
  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of new 3-substituted isoxazole derivatives. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: 3,5-Diethoxyisoxazole as a Versatile Synthon for β-Keto Ester Synthesis

Introduction: The Strategic Role of Masked Functionality In the intricate chess game of multistep organic synthesis, the concept of "masked functionality" is a cornerstone of strategic planning. Protecting or concealing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Masked Functionality

In the intricate chess game of multistep organic synthesis, the concept of "masked functionality" is a cornerstone of strategic planning. Protecting or concealing a reactive group allows chemists to perform transformations elsewhere in a molecule without interference. 3,5-Diethoxyisoxazole emerges as an elegant and highly effective tool in this regard, serving as a stable, easily handled synthon for the ethyl acetoacetate enolate or its synthetic equivalents. The isoxazole ring, while robust under many standard reaction conditions, can be selectively cleaved to unveil a valuable β-keto ester moiety, a structural motif prevalent in pharmaceuticals, natural products, and key synthetic intermediates.[1][2]

This application note provides a detailed guide for researchers on the theory, application, and practical execution of using 3,5-diethoxyisoxazole as a β-keto ester synthon. We will delve into the underlying mechanism, provide a field-proven protocol for its application with organometallic nucleophiles, and discuss the causality behind the experimental choices.

Core Principle: Nucleophilic Ring-Opening of the Isoxazole Core

The synthetic utility of 3,5-diethoxyisoxazole hinges on the susceptibility of its C5 position to nucleophilic attack, which initiates a ring-opening cascade. The presence of two electron-donating ethoxy groups influences the electronics of the heterocyclic ring, but the inherent strain and the weak N-O bond are the key drivers of its reactivity.[3]

Mechanism of Action:

The transformation from isoxazole to β-keto ester is a two-stage process:

  • Nucleophilic Attack and Ring Cleavage: A strong nucleophile, such as a Grignard reagent (R-MgX) or an organolithium (R-Li), preferentially attacks the C5 carbon of the isoxazole ring. This attack disrupts the aromaticity and leads to the cleavage of the weak N-O bond. The result is an intermediate vinyl oxime species.

  • Hydrolysis to the Final Product: This oxime intermediate is not isolated. Instead, it is subjected to an acidic aqueous workup. The acidic conditions facilitate the rapid hydrolysis of both the oxime and the resulting enol ether, revealing the final β-keto ester product.

The overall transformation effectively achieves the acylation of the incoming nucleophile with an ethyl acetoacetyl group.

Diagram 1: General Mechanism of Ring-Opening

G cluster_0 Stage 1: Nucleophilic Attack & Ring Cleavage cluster_1 Stage 2: Hydrolysis isoxazole 3,5-Diethoxyisoxazole intermediate Vinyl Oxime Intermediate isoxazole->intermediate Ring Opening product β-Keto Ester nucleophile R-M (e.g., Grignard) nucleophile->isoxazole 1. Anhydrous THF, Low Temp. workup H3O+ (aq. HCl) intermediate->workup 2. Acidic Workup workup->product Hydrolysis G start1 3,5-Diethoxyisoxazole (Ethyl Acetoacetate Synthon) process Nucleophilic Ring Opening & Acidic Hydrolysis start1->process start2 Nucleophile (R-M) start2->process end_product β-Keto Ester (R-COCH₂COOEt) process->end_product

Sources

Application

Precision HTS Strategies for Isoxazole-Based Libraries: From Target Engagement to Hit Validation

Executive Summary: The Isoxazole Advantage & Challenge The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Advantage & Challenge

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bonding geometries. It is central to blockbuster therapeutics ranging from COX-2 inhibitors (Valdecoxib) to disease-modifying anti-rheumatic drugs (Leflunomide) and GABA-A agonists (Muscimol) [1, 2].

However, screening isoxazole-based libraries presents distinct high-throughput screening (HTS) challenges. These compounds often exhibit "brick dust" properties—high crystallinity and low aqueous solubility—leading to colloidal aggregation in assay buffers. Furthermore, highly substituted isoxazoles can exhibit intrinsic fluorescence, interfering with standard intensity-based readouts.

This guide details a precision HTS workflow designed to mitigate these risks, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical targets and FLIPR Membrane Potential assays for ion channel targets.

Pre-Screening: Library Quality Control & Solubility

Before biological interrogation, isoxazole libraries must undergo solubility profiling. Isoxazoles are lipophilic; precipitation in aqueous assay buffers is the primary cause of false negatives (loss of compound) and false positives (non-specific protein sequestration by aggregates).

Protocol A: High-Throughput Nephelometry Solubility Screen

Objective: Determine the maximum soluble concentration (MSC) in assay buffer containing 1% DMSO.

Materials:

  • Isoxazole compound library (10 mM in 100% DMSO).

  • Assay Buffer (e.g., HEPES pH 7.5, matching the primary screen).

  • Laser Nephelometer (or Plate Reader with OD600 capability).

  • 384-well clear-bottom plates.

Procedure:

  • Dispense: Transfer 0.5 µL of 10 mM compound stock into plate wells.

  • Dilute: Add 49.5 µL of Assay Buffer (Final [C] = 100 µM, 1% DMSO).

  • Incubate: Shake at 600 rpm for 90 minutes at RT to reach equilibrium.

  • Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm.

  • Analysis:

    • Define "Soluble" as signal < 2x Background (Buffer + DMSO).

    • Compounds failing at 100 µM should be re-tested at 30 µM.

Data Output:

Compound ID OD600 (AU) Status Action
ISOX-001 0.045 Soluble Proceed to Primary Screen
ISOX-002 0.850 Precipitated Dilute to 10 µM or Exclude

| ISOX-003 | 0.048 | Soluble | Proceed to Primary Screen |

Biochemical Assay: TR-FRET for Kinase/Receptor Targets[1][2][3]

Rationale: Standard fluorescence intensity assays are unsuitable for isoxazole libraries due to potential autofluorescence of the heterocyclic core. TR-FRET (Time-Resolved FRET) is the gold standard here.[1] It uses a long-lifetime Lanthanide donor (Europium or Terbium), allowing measurement after the short-lived background fluorescence of the compound has decayed [3, 4].[2]

Workflow Visualization

TR_FRET_Mechanism Donor Lanthanide Donor (Eu-Antibody) Complex FRET Complex (High Signal) Donor->Complex Binds Tag Tracer Acceptor Tracer (Alexa647-Ligand) Tracer->Complex Binds Pocket Displaced Inhibition (Low Signal) Tracer->Displaced Released Kinase Target Protein (Kinase-GST) Kinase->Complex Isox Isoxazole Inhibitor Isox->Displaced Binds Pocket Complex->Displaced Isoxazole Competes

Caption: TR-FRET Mechanism. The assay measures the displacement of a fluorescent tracer by the isoxazole compound. Signal decrease indicates binding.

Protocol B: TR-FRET Competitive Binding Assay

Target: Generic Kinase (e.g., MAPK, labeled with GST-tag). Readout: TR-FRET Ratio (Emission 665nm / Emission 615nm).

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 .[3]

    • Critical: Brij-35 is mandatory to prevent isoxazole aggregation [5].

  • Tracer: Alexa Fluor™ 647-labeled Kinase Tracer.

  • Antibody: Eu-anti-GST Antibody.[3]

Step-by-Step Procedure:

  • Plate Prep: Dispense 100 nL of isoxazole compounds (100x stock in DMSO) into a 384-well low-volume white plate.

  • Enzyme/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A. Add 5 µL to wells.

  • Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at RT.

  • Tracer Addition: Add 5 µL of Tracer (at Kd concentration, typically 5-20 nM) in Kinase Buffer A.

  • Equilibrium: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.[4]

    • Delay: 50 µs; Integration: 400 µs.

Self-Validation Criteria:

  • Z-Prime (Z'): Must be > 0.6 using DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.

  • Assay Window: Signal(max) / Signal(min) > 2.0.

Cell-Based Assay: FLIPR for Ion Channels (GABA-A)

Rationale: Isoxazoles like Muscimol are classic agonists for GABA-A receptors. To screen for novel modulators, a membrane potential assay using voltage-sensitive dyes is superior to patch-clamp for throughput [6, 7].

Protocol C: FLIPR Membrane Potential Assay

Target: GABA-A Receptor (Stable HEK293 cell line). Readout: Fluorescence decrease (Hyperpolarization) or increase (Depolarization).

Reagents:

  • Blue Membrane Potential Dye: (Molecular Devices or similar).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Procedure:

  • Cell Plating: Plate HEK293-GABA-A cells (10k/well) in 384-well black/clear-bottom poly-D-lysine coated plates. Incubate 24h at 37°C/5% CO2.

  • Dye Loading: Remove media. Add 20 µL of Membrane Potential Dye dissolved in Assay Buffer. Incubate 30 mins at 37°C, then 15 mins at RT.

  • Compound Preparation: Prepare 5x concentration of isoxazole library in Assay Buffer (0.5% DMSO final).

  • Online Addition (FLIPR):

    • Place cell plate and compound plate in FLIPR.

    • Baseline: Read fluorescence for 10 seconds.

    • Addition: Inject 10 µL of compound.

    • Read: Monitor fluorescence for 180 seconds.

  • Data Analysis: Calculate Max-Min or Area Under Curve (AUC).

    • Agonist Mode: Look for signal decrease (hyperpolarization due to Cl- influx).

    • Antagonist Mode: Pre-incubate compound, then inject EC80 GABA.

Hit Triaging & Troubleshooting

The "Aggregator" Trap: Isoxazoles are prone to forming colloidal aggregates that sequester proteins, causing false positives.

  • Test: Re-run the hit confirmation dose-response in the presence of 0.01% Triton X-100 (freshly prepared).

  • Result: If IC50 shifts significantly (>10-fold) or activity disappears with detergent, the compound is likely a non-specific aggregator [5].

Troubleshooting Guide
IssueProbable CauseSolution
High Background (TR-FRET) Tracer concentration too highRetitrate Tracer to determine exact Kd.
Low Z-Prime (<0.5) Pipetting error or DMSO variabilityUse acoustic dispensing; normalize DMSO to exactly 1% in all wells.
Bell-Shaped Curves Compound precipitationCheck solubility (Protocol A); limit max concentration to 10 µM.
Drifting Signal (FLIPR) Temperature fluctuationAllow plates to equilibrate to RT for 20 mins before reading.

References

  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[5][6] Current Organic Chemistry, 9(10), 925-958.

  • Chaudhary, P., et al. (2025).[7] Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Link

  • Thermo Fisher Scientific.[1] (2016).[1][8] LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol. Link

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
  • Liu, J., et al. (2008). A high-throughput functional assay for characterization of GABA(A) channel modulators.[9] Assay and Drug Development Technologies. Link

  • Johansson, T., et al. (2013).[10] Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation.[10] PLoS ONE. Link

Sources

Method

Analytical methods for the characterization of 3,5-Diethoxyisoxazole

Application Note: Analytical Characterization of 3,5-Diethoxyisoxazole Introduction & Scope 3,5-Diethoxyisoxazole (CAS: 2222-38-0) is a specialized heterocyclic intermediate used in the synthesis of agrochemicals and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 3,5-Diethoxyisoxazole

Introduction & Scope

3,5-Diethoxyisoxazole (CAS: 2222-38-0) is a specialized heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical pharmacophores.[1] Unlike its more common dimethyl or diphenyl analogs, the introduction of ethoxy groups at the 3- and 5-positions creates specific analytical challenges.[1]

The primary synthetic route typically involves the ethylation of 3-hydroxy-5-isoxazolone (or isoxazole-3,5-diol).[1] Crucially, this reaction is ambident , yielding a mixture of the desired O-alkylated product (3,5-diethoxyisoxazole) and the thermodynamic N-alkylated byproducts (e.g., 2-ethyl-5-ethoxy-3-isoxazolone).[1]

This guide provides a definitive protocol to:

  • Separate the target molecule from N-alkylated isomers using Reverse-Phase HPLC.

  • Validate the structural identity using

    
     and 
    
    
    
    NMR, focusing on regiochemistry.
  • Confirm molecular weight and fragmentation via LC-MS/MS.

Physicochemical Profiling

Before instrumental analysis, the fundamental physical state must be established. Unlike 3,5-diphenylisoxazole (solid, MP ~140°C), 3,5-diethoxyisoxazole is typically a colorless to pale yellow liquid at room temperature due to the flexibility of the ethoxy chains disrupting crystal packing.

PropertyExpected Value/MethodNote
Physical State Liquid / Low-melting solidVerify visually at 25°C.
Boiling Point ~90-110°C at reduced pressureDetermine via micro-distillation if purification is needed.[1]
Solubility Soluble in DCM, MeOH, ACNPoor water solubility; requires organic modifier for HPLC.
LogP (Calc) ~1.8 - 2.2Suitable for Reverse-Phase Chromatography (C18).[1]

Protocol 1: Chromatographic Purity (HPLC-UV)

Objective: Quantify purity and resolve the critical N-ethyl vs. O-ethyl isomers. Logic: The N-alkylated isomer is more polar than the O-alkylated target due to the amide-like carbonyl functionality, resulting in earlier elution on C18 columns.[1]

System Parameters:

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV at 254 nm (aromatic core) and 220 nm (end absorption)
Column Temp 30°C

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Equilibration
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010Stop

System Suitability Criteria:

  • Tailing Factor:

    
    [1]
    
  • Resolution (

    
    ): 
    
    
    
    between Target (3,5-Diethoxy) and nearest impurity (likely N-ethyl isomer).[1]

Protocol 2: Structural Identification (NMR)

Objective: Unambiguous proof of O-alkylation at both positions. Logic: The symmetry of the molecule is broken by the electronic environments of C3 and C5. The C4-proton is the diagnostic handle.[1]

Sample Prep: Dissolve ~10 mg in 0.6 mL


 (Chloroform-d).

 NMR Expectations (400 MHz, 

):
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
C4-H 5.0 - 5.5 Singlet (s)1HDiagnostic. Upfield of benzene due to electron-rich ring.[1]
C5-O-

-
4.3 - 4.5 Quartet (q)2HDeshielded by oxygen; C5 is more electronegative than C3.[1]
C3-O-

-
4.1 - 4.3 Quartet (q)2HSlightly upfield relative to C5-ethoxy.[1]
-

(both)
1.3 - 1.5 Triplet (t)6HOverlapping or distinct triplets depending on resolution.[1]

Differentiation Checkpoint:

  • Target (3,5-Diethoxy): Two distinct ethoxy environments (quartets/triplets) + One Singlet at ~5.5 ppm.[1]

  • Impurity (N-Ethyl isomer): One ethoxy group + One N-Ethyl group (N-

    
     shifts are typically 3.5-4.0 ppm, different from O-
    
    
    
    ).[1]

Protocol 3: Mass Spectrometry (LC-MS)[1]

Objective: Confirmation of Molecular Weight (


, MW = 157.17).

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Parent Ion: Observe

    
     m/z.[1]
    
  • Adducts: Likely to see

    
     m/z.[1]
    

Fragmentation Pattern (MS/MS):

  • Loss of Ethyl:

    
     (Loss of 
    
    
    
    via McLafferty-like rearrangement).[1]
  • Loss of Ethoxy:

    
     (Loss of 
    
    
    
    ).
  • Ring Cleavage: Characteristic isoxazole N-O bond cleavage often yields smaller fragments < 100 m/z.[1]

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for characterizing the synthesis output.

AnalyticalWorkflow Sample Crude Synthesis Product HPLC HPLC-UV (C18 Gradient) Sample->HPLC Dissolve in ACN PeakIso Peak Isolation HPLC->PeakIso RT ~12-14 min MS LC-MS (ESI+) [M+H]+ = 158.2 PeakIso->MS MW Conf NMR 1H NMR (CDCl3) Regiochemistry Check PeakIso->NMR Structure Conf Decision Data Integration MS->Decision NMR->Decision Pass Confirmed 3,5-Diethoxyisoxazole Decision->Pass 2x O-Et signals 1x C4-H Singlet Fail Isomer Impurity (N-Alkylated) Decision->Fail N-Et signals Shifted C4-H

Figure 1: Analytical workflow for the isolation and structural confirmation of 3,5-Diethoxyisoxazole.

Expert Insight: The Isomer Differentiation Logic

The most common failure mode in this analysis is misidentifying the N-ethyl isomer as the product.[1] The table below summarizes the critical differences.

IsomerLogic Target TARGET: 3,5-Diethoxyisoxazole Structure: Aromatic Ring C4-H: Singlet (~5.5 ppm) C-O Shifts: 160-170 ppm Comparison Key Differentiator: 13C NMR Carbonyl Region Target->Comparison No C=O > 170 ppm Impurity IMPURITY: 2-Ethyl-5-ethoxy-3-isoxazolone Structure: Cyclic Amide C4-H: Singlet (Shifted) N-Et Shift: ~3.8 ppm Impurity->Comparison Amide C=O > 170 ppm

Figure 2: Structural logic for differentiating O-alkylated target from N-alkylated impurities.

Summary of Diagnostic Signals:

  • Carbonyl Presence: The N-ethyl isomer (isoxazolone) possesses a carbonyl-like carbon (

    
    ), typically appearing >170 ppm in 
    
    
    
    NMR.[1] The target 3,5-diethoxyisoxazole has two
    
    
    carbons appearing between 160-170 ppm but lacks a true amide carbonyl.[1]
  • Proton Shift: The

    
     protons in the impurity are typically shielded (upfield, ~3.5-3.8 ppm) compared to the 
    
    
    
    protons (~4.2-4.5 ppm) of the target.[1]

References

  • Synthesis of Isoxazoles: P. Pevarello, et al. "Synthesis and pharmacological activity of isoxazole derivatives."[1] Journal of Medicinal Chemistry.

  • Isoxazole NMR Data: "Spectroscopic properties of isoxazoles." National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database.

  • General Chromatography: "HPLC Method Development for Polar Heterocycles." Agilent Technologies Application Notes.

  • Mass Spectrometry of Heterocycles: "Fragmentation of Isoxazoles." NIST Chemistry WebBook.[1]

Sources

Application

Application Note: HPLC Method Development for Purity Analysis of 3,5-Diethoxyisoxazole

Abstract & Scope This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3,5-Diethoxyisoxazole . Unlike standard alkyl-benzenes, alkoxy-isoxazoles...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3,5-Diethoxyisoxazole . Unlike standard alkyl-benzenes, alkoxy-isoxazoles possess unique sensitivity to hydrolytic degradation and potential for regioisomeric impurities during synthesis.[1][2] This protocol addresses these challenges by prioritizing mobile phase pH stability , regioselectivity , and detection sensitivity .[1][2]

Chemical Background & Impurity Profiling

To develop a robust method, we must first understand the analyte's behavior and its likely contaminants.[1]

  • Analyte: 3,5-Diethoxyisoxazole[1][2]

  • Molecular Formula: C₇H₁₁NO₃[1]

  • Predicted LogP: ~1.8 – 2.2 (Moderately lipophilic)[2]

  • Acid/Base Character: Weakly basic isoxazole ring; however, the molecule acts largely neutral in standard HPLC ranges.[1]

  • Critical Stability Warning: As an O-alkylated isoxazole, the ethoxy groups function as vinylogous esters/enol ethers.[1] These are susceptible to acid-catalyzed hydrolysis, reverting to 3-hydroxy-5-ethoxyisoxazole or 3,5-isoxazolidinedione .[2]

Predicted Impurity Origins

Understanding the synthesis (typically alkylation of 3,5-isoxazolidinedione/3-hydroxy-5-isoxazole) reveals the critical separation requirements:

  • Regioisomers: N-alkylation vs. O-alkylation. The N-ethyl isomer (2-ethyl-3,5-isoxazolidinedione) is a common byproduct with different polarity.[2]

  • Hydrolysis Products: Monohydroxy species (more polar).[1]

  • Starting Materials: 3,5-Dihydroxyisoxazole (highly polar).[1][2]

Visualization: Impurity Fate Mapping

The following diagram illustrates the synthetic pathways and degradation routes that dictate the separation requirements.

ImpurityMap fill_start fill_start fill_prod fill_prod fill_imp fill_imp fill_deg fill_deg Start Starting Material (3,5-Isoxazolidinedione) Target Target Analyte (3,5-Diethoxyisoxazole) Start->Target O-Alkylation (2 eq) Imp_N Impurity A (Regioisomer) 2-Ethyl-3,5-isoxazolidinedione (N-Alkylated) Start->Imp_N N-Alkylation (Side Rxn) Imp_Mono Impurity B (Intermediate) 3-Ethoxy-5-hydroxyisoxazole Start->Imp_Mono Incomplete Rxn Reagent Ethylating Agent (Et-I / Et-Br) Reagent->Target Deg_Hyd Degradant Hydrolysis Products (Acidic Conditions) Target->Deg_Hyd Acid Hydrolysis (pH < 3)

Figure 1: Synthetic origin of impurities and degradation pathways for 3,5-Diethoxyisoxazole.

Method Development Strategy (The "Why")

Column Selection[2]
  • Primary Choice (C18): A standard C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is sufficient for retaining the moderately lipophilic target (LogP ~2).[2]

  • Secondary Choice (Phenyl-Hexyl): If the N-ethyl regioisomer co-elutes with the target on C18, a Phenyl-Hexyl column is recommended.[2] The pi-pi interactions offered by the phenyl phase often discriminate better between structural isomers than hydrophobicity alone.

Mobile Phase & pH Control[1]
  • Buffer Selection: While the target is neutral, impurities like 3-hydroxy-5-ethoxyisoxazole are acidic (enol/phenol-like).[2]

    • Initial Approach: 0.1% Phosphoric Acid (pH ~2.2).[1][2] RISK: High risk of on-column hydrolysis.[1]

    • Recommended Approach:10 mM Ammonium Acetate (pH 5.5 - 6.0). This pH is neutral enough to prevent hydrolysis of the ethoxy groups but buffered enough to ensure consistent retention times.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol.[2] Methanol can participate in trans-esterification or nucleophilic attack on the isoxazole ring under stressed conditions.

Detection (UV)

Isoxazoles typically show absorption maxima between 210 nm and 250 nm. A Diode Array Detector (DAD) scan from 200–400 nm is required during development to identify the


 of the target and, crucially, the impurities.

Detailed Experimental Protocol

Instrumentation & Reagents[1][3][4]
  • Instrument: HPLC system with DAD (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size.[1][2]

  • Reagents:

    • Acetonitrile (HPLC Grade).[2]

    • Ammonium Acetate (High Purity).[2]

    • Milli-Q Water (18.2 MΩ).[2]

Preparation of Solutions
  • Diluent: 50:50 Water:Acetonitrile.[1] Note: Do not use pure acidic water as diluent to prevent degradation in the vial.

  • Standard Stock: 1.0 mg/mL in Acetonitrile.[1]

  • Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.

Chromatographic Conditions (Gradient Table)
ParameterSetting
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[2]8)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV 230 nm (Primary); 210 nm (Secondary)

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic Hold (Elute polar salts)
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010End of Run
Self-Validating Workflow

To ensure the method is trustworthy, perform the following "System Suitability" checks before running samples:

  • Blank Injection: Verify no ghost peaks from the gradient.[1]

  • Sensitivity Check: Inject a 0.05% standard (relative to target concentration). Signal-to-Noise (S/N) must be > 10.[2]

  • Resolution Check: If synthetic impurities are available, Resolution (

    
    ) between Target and nearest impurity must be > 1.5.[1]
    

Method Optimization & Troubleshooting Logic

Workflow Visualization

The following decision tree guides the optimization process if the initial protocol fails.

MethodDev node_start node_start node_decision node_decision node_action node_action node_fail node_fail Start Run Initial Gradient (pH 5.8 / C18) Check1 Peak Shape Symmetric? Start->Check1 Check2 Impurity Separation Resolution > 1.5? Check1->Check2 Yes Action_Tailing Add Modifier: Increase Buffer Conc. or Switch to pH 3.0 (Check Stability!) Check1->Action_Tailing No (Tailing) Action_Coelution Change Selectivity: Switch to Phenyl-Hexyl or Methanol (B) Check2->Action_Coelution No Final Finalize Method & Validate Check2->Final Yes Action_Tailing->Start Action_Coelution->Start

Figure 2: Method optimization decision tree for isoxazole analysis.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Peak Splitting Sample solvent too strongDilute sample in mobile phase starting composition (10% ACN).[2]
New Peaks Growing Hydrolysis in vialCheck diluent pH. Ensure autosampler is cooled (4°C).
Tailing Factor > 1.5 Residual silanol interactionIncrease buffer concentration to 25 mM or use a "base-deactivated" column.
Baseline Drift UV absorbance of acetateEnsure UV detection is > 210 nm.[1] If lower is needed, switch to Phosphate buffer (if pH allows).[1][2]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient and column selection logic).

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. (n.d.).[1] Isoxazole Compound Summary. National Library of Medicine.[1] (For general physicochemical properties of the isoxazole core).[2]

  • Dolan, J. W. (2002).[1][2] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1] (Reference for temperature optimization strategies).

Sources

Method

The Isoxazole Scaffold: A Versatile Platform for the Synthesis of Novel Anticancer Agents

Application Notes and Protocols for Researchers in Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid framework allow for strategic modifications, making it an attractive starting point for the development of novel therapeutic agents.[1][2] This is particularly true in oncology, where 3,5-disubstituted isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, inhibition of crucial enzymes like topoisomerases, and disruption of tubulin polymerization.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of 3,5-disubstituted isoxazoles as potential anticancer agents. We will delve into established synthetic protocols, detail methods for assessing their in vitro efficacy, and explore the critical structure-activity relationships that govern their therapeutic potential.

I. Synthetic Strategies for 3,5-Disubstituted Isoxazoles

The construction of the 3,5-disubstituted isoxazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Two of the most common and versatile approaches are the reaction of chalcones with hydroxylamine and the 1,3-dipolar cycloaddition of alkynes with in situ generated nitrile oxides.

Synthesis via Chalcone Intermediates

A widely utilized method involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride.[5] This method is advantageous due to the ready availability and ease of synthesis of a wide variety of chalcone precursors through the Claisen-Schmidt condensation of substituted aldehydes and ketones.[6][7]

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • In a suitable flask, dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 40% KOH) dropwise with stirring.[5]

  • Allow the reaction to stir at room temperature for a specified time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified chalcone.

Step 2: Isoxazole Formation

  • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.[5]

  • Add a base, such as potassium hydroxide or sodium acetate, to the reaction mixture.[7]

  • Continue refluxing for 4-12 hours, monitoring the reaction by TLC.[5]

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the 3,5-disubstituted isoxazole.[5]

dot graph "Synthesis_from_Chalcones" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Substituted_Acetophenone [label="Substituted\nAcetophenone"]; Substituted_Benzaldehyde [label="Substituted\nBenzaldehyde"]; Chalcone [label="Chalcone Intermediate"]; Hydroxylamine [label="Hydroxylamine\nHydrochloride"]; Isoxazole [label="3,5-Disubstituted\nIsoxazole"];

{Substituted_Acetophenone, Substituted_Benzaldehyde} -> Chalcone [label="Claisen-Schmidt\nCondensation\n(Base)"]; {Chalcone, Hydroxylamine} -> Isoxazole [label="Cyclization\n(Base, Reflux)"]; } dot Caption: Synthetic workflow for 3,5-disubstituted isoxazoles via chalcone intermediates.

Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an alkyne and a nitrile oxide is a powerful and highly regioselective method for constructing the isoxazole ring.[8][9] Nitrile oxides are typically generated in situ from aldoximes or nitroalkanes to avoid their dimerization.[10][11] This approach offers great flexibility in introducing diverse substituents at the 3- and 5-positions of the isoxazole core.[11]

Protocol 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot, three-step procedure provides a mild and convenient route to 3,5-disubstituted isoxazoles.[9]

  • To a solution of the terminal alkyne (1 equivalent) in a suitable solvent (e.g., t-butanol/water), add the corresponding aldoxime (1.1 equivalents).

  • Add a copper(I) source, such as copper(II) sulfate pentahydrate and sodium ascorbate, to the mixture.

  • Add an oxidizing agent, such as N-chlorosuccinimide (NCS), portion-wise to generate the nitrile oxide in situ.[12]

  • Stir the reaction at room temperature for several hours until completion, as monitored by TLC.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.

dot graph "Dipolar_Cycloaddition" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Aldoxime [label="Aldoxime"]; Nitrile_Oxide [label="Nitrile Oxide\n(in situ)"]; Terminal_Alkyne [label="Terminal Alkyne"]; Isoxazole [label="3,5-Disubstituted\nIsoxazole"];

Aldoxime -> Nitrile_Oxide [label="Oxidation (e.g., NCS)"]; {Nitrile_Oxide, Terminal_Alkyne} -> Isoxazole [label="[3+2] Cycloaddition\n(Cu(I) catalyst)"]; } dot Caption: 1,3-Dipolar cycloaddition pathway for isoxazole synthesis.

II. In Vitro Evaluation of Anticancer Activity

Once a library of 3,5-disubstituted isoxazoles has been synthesized, the next crucial step is to evaluate their potential as anticancer agents. This is typically achieved through a series of in vitro assays that measure the cytotoxic and apoptotic effects of the compounds on various cancer cell lines.[13][14]

Cytotoxicity Screening

The initial assessment of anticancer activity involves determining the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).[15] This is commonly performed using colorimetric assays such as the MTT or SRB assay.[16]

Protocol 3: MTT Cytotoxicity Assay

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized isoxazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[15]

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Compound IDR1-Substituent (Position 3)R2-Substituent (Position 5)Cancer Cell LineIC50 (µM)[17]
4a Tyrosol-derivedPhenylU87 (Glioblastoma)61.4
4b Tyrosol-derived4-MethoxyphenylU87 (Glioblastoma)42.8
4c Tyrosol-derived4-ChlorophenylU87 (Glioblastoma)67.6
10a Chalcone-derived3,4,5-TrimethoxyphenylDU145 (Prostate)0.96
10b Chalcone-derived4-MethoxyphenylDU145 (Prostate)1.06
Apoptosis Induction Assays

Many effective anticancer drugs exert their effects by inducing programmed cell death, or apoptosis.[3] Several methods can be used to determine if the synthesized isoxazoles are inducing apoptosis in cancer cells.

Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

  • Treat cancer cells with the isoxazole compound at its IC50 concentration for a predetermined time.

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.[19]

  • Resuspend the cells in Annexin V binding buffer.[20]

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.[18]

  • Analyze the stained cells using a flow cytometer.[19]

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

dot graph "Apoptosis_Assay" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Cancer_Cells [label="Cancer Cells"]; Treatment [label="Treat with\nIsoxazole Derivative"]; Staining [label="Stain with\nAnnexin V-FITC & PI"]; Flow_Cytometry [label="Flow Cytometry\nAnalysis"]; Results [label="Quantification of Apoptosis\n(Early, Late, Necrotic)"];

Cancer_Cells -> Treatment; Treatment -> Staining; Staining -> Flow_Cytometry; Flow_Cytometry -> Results; } dot Caption: Workflow for assessing apoptosis induction using Annexin V/PI staining.

III. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of the isoxazole derivatives and their biological activity is crucial for designing more potent and selective anticancer agents.[1][2] SAR studies involve systematically modifying the substituents at the 3- and 5-positions of the isoxazole ring and observing the effects on anticancer activity.[21]

Key considerations for SAR studies include:

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aryl rings can significantly influence activity. For example, methoxy substituents have been shown to enhance anticancer activity in some cases.[17]

  • Steric Factors: The size and shape of the substituents can affect how the molecule interacts with its biological target.

  • Lipophilicity: The overall lipophilicity of the molecule can impact its ability to cross cell membranes and reach its site of action.

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties.[22] For instance, the isoxazole ring itself can be considered a bioisostere for other five-membered heterocycles.[23]

By systematically synthesizing and testing a library of 3,5-disubstituted isoxazoles with diverse substituents, researchers can build a comprehensive SAR model to guide the rational design of the next generation of isoxazole-based anticancer drugs.

IV. Conclusion

The 3,5-disubstituted isoxazole scaffold represents a highly promising platform for the discovery of novel anticancer agents. The synthetic methodologies outlined in these application notes provide a robust framework for the creation of diverse compound libraries. Coupled with the detailed protocols for in vitro evaluation, researchers are well-equipped to identify and optimize lead candidates. A thorough understanding and application of structure-activity relationship principles will be paramount in translating the potential of this versatile heterocyclic system into effective cancer therapeutics.

References

  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available from: [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. Available from: [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (2014). Available from: [Link]

  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available from: [Link]

  • Impactfactor. Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Available from: [Link]

  • CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Toth, M., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 30(17), 1-18.
  • Aissa, J., et al. (2021).
  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

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  • Lee, H. J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
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  • Al-Ostath, A. H., et al. (2020).
  • Arya, G. C., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-27.
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  • IRIS Unimore. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Available from: [Link]

  • Carroll, F. I., et al. (1998). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Journal of medicinal chemistry, 41(22), 4221-4224.
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 203-217.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529-2591.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 3,5-Diethoxyisoxazole synthesis

Topic: Optimization of 3,5-Diethoxyisoxazole Synthesis: Technical Support Guide Audience: Researchers, Process Chemists, and Drug Development Scientists. Technical Support Center: 3,5-Diethoxyisoxazole Synthesis Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 3,5-Diethoxyisoxazole Synthesis: Technical Support Guide Audience: Researchers, Process Chemists, and Drug Development Scientists.

Technical Support Center: 3,5-Diethoxyisoxazole Synthesis

Welcome to the Advanced Application Support center. This guide addresses the specific challenges associated with the synthesis of 3,5-diethoxyisoxazole (CAS: 25626-06-6) . Unlike stable dialkyl isoxazoles, the 3,5-dialkoxy variants present unique regioselectivity and stability challenges due to the electronic donation of the oxygen atoms into the isoxazole core.

This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) route starting from 3,5-dichloroisoxazole, as it offers the highest potential for scalability and yield compared to the O-alkylation of 3-hydroxy-5-isoxazolone.

Module 1: Synthetic Route Selection & Strategy

Before troubleshooting, ensure you are utilizing the optimal pathway for your scale and purity requirements.

FeatureRoute A: SNAr Displacement (Recommended) Route B: Ag-Mediated O-Alkylation
Precursor 3,5-Dichloroisoxazole3-Hydroxy-5-isoxazolone
Reagent Sodium Ethoxide (NaOEt) / EthanolEthyl Iodide +

Mechanism Stepwise addition-eliminationElectrophilic attack on ambident nucleophile
Primary Challenge Incomplete substitution (Mono-ethoxy impurities)N-alkylation (Regioselectivity issues)
Scalability HighLow (Cost of Silver salts)
Target Yield >85%60-75%

Module 2: Critical Process Parameters (SNAr Route)

Core Reaction:



Stoichiometry & Concentration
  • Issue: The 5-position of the isoxazole ring is significantly more electrophilic than the 3-position.

  • Optimization: You must use a minimum of 2.5 equivalents of NaOEt.

    • 0-1.0 eq: Yields exclusively 5-ethoxy-3-chloroisoxazole.

    • 2.0-2.2 eq: Leaves 5-10% mono-substituted impurity which is difficult to separate.

    • 2.5-3.0 eq: Drives the kinetically slow 3-position displacement to completion.

Moisture Control (The "Silent Killer")
  • Mechanism: Isoxazole rings with leaving groups are prone to hydrolysis. Water competes with ethoxide.

  • Impact: Formation of 3-chloro-5-hydroxyisoxazole (acidic byproduct) which quenches the base.

  • Protocol: Use freshly distilled absolute ethanol or commercial anhydrous grade (<50 ppm water). Perform the reaction under an inert atmosphere (

    
     or Ar).
    
Temperature Profiling
  • Step 1 (Exothermic): Addition of NaOEt to 3,5-dichloroisoxazole at 0°C to 10°C . This controls the rapid substitution at the 5-position and prevents ring opening.

  • Step 2 (Endothermic drive): Reflux (

    
    ) for 6–12 hours . This energy is required to overcome the activation barrier for the 3-position displacement.
    

Module 3: Troubleshooting Guide

Q1: My LC-MS shows a major peak with M+2 isotope pattern (M-Cl). Why is the reaction stopping halfway?

Diagnosis: You have stalled at the 5-ethoxy-3-chloroisoxazole intermediate. Root Cause:

  • Insufficient Base: The first substitution consumes 1 eq of base. If any moisture was present, it consumed a portion of the remaining base, leaving insufficient ethoxide for the second step.

  • Temperature too low: The 3-position is deactivated by the electron-donating effect of the newly installed 5-ethoxy group. Room temperature is insufficient for the second displacement. Corrective Action:

  • Add an additional 0.5 eq of NaOEt.

  • Increase temperature to a hard reflux.

  • Consider switching solvent to dry THF/EtOH mix to slightly elevate boiling point if needed, though pure EtOH is usually sufficient.

Q2: The product yield is low, and I see a ring-opened nitrile byproduct.

Diagnosis: Base-catalyzed ring cleavage (Kemp elimination-type mechanism). Root Cause:

  • Reaction too vigorous: Adding base too quickly at high temperatures can attack the ring nitrogen or C-3/C-4 bond.

  • Prolonged exposure: Refluxing for >24 hours with large excess base degrades the product. Corrective Action:

  • Follow the "Cool-then-Heat" protocol: Add reagents at 0°C, stir 1h, then ramp to reflux.

  • Monitor reaction strictly by TLC/HPLC and quench immediately upon disappearance of the mono-substituted intermediate.

Q3: How do I remove the mono-substituted impurity?

Solution: Chemical purification is superior to chromatography here.

  • The mono-substituted byproduct (3-chloro-5-ethoxy) is less basic and has different solubility.

  • However, if you have 3-hydroxy byproducts (from hydrolysis), these are acidic.

  • Wash Protocol: Dissolve crude oil in diethyl ether. Wash with cold 1M NaOH . This removes any hydrolyzed isoxazolones (which form water-soluble salts). The diethoxy product remains in the organic layer.

Module 4: Visualization of Reaction Logic

The following diagram illustrates the competitive pathways and the necessity of the "Cool-then-Heat" strategy.

ReactionPathway Start 3,5-Dichloroisoxazole Mono Intermediate: 5-Ethoxy-3-chloroisoxazole Start->Mono NaOEt (1 eq) Fast, 0°C Side1 Side Product: Isoxazolones (Hydrolysis) Start->Side1 H2O / Moisture Product Target: 3,5-Diethoxyisoxazole Mono->Product NaOEt (>1.5 eq) Slow, Reflux (78°C) Side2 Side Product: Ring Cleavage (Nitriles) Mono->Side2 Excess Heat/Base (Over-reaction)

Figure 1: Reaction pathway showing the kinetic difference between C-5 and C-3 substitution and potential failure modes.

Module 5: Experimental Protocol (Optimized)

Objective: Synthesis of 3,5-Diethoxyisoxazole (10g Scale)

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Prep: Prepare a sodium ethoxide solution by dissolving sodium metal (3.6 g, 0.156 mol, 2.2 eq) in anhydrous ethanol (100 mL) under nitrogen. Note: Alternatively, use commercial 21 wt% NaOEt in EtOH, but verify titer.

  • Addition: Cool the ethoxide solution to 0°C in an ice bath. Add 3,5-dichloroisoxazole (10.0 g, 0.072 mol) dropwise over 20 minutes.

    • Checkpoint: Solution may turn slight yellow.

  • Reaction: Remove ice bath and stir at Room Temp for 1 hour. Then, heat to reflux (

    
    ) for 8 hours.
    
  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) and mono-intermediate (
    
    
    
    ) should disappear; product (
    
    
    ) should dominate.
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate ethanol to ~20 mL volume under reduced pressure.

    • Dilute with Water (50 mL) and extract with Diethyl Ether (

      
      ).
      
    • Critical Wash: Wash combined organics with cold 1M NaOH (20 mL) to remove hydrolysis byproducts, then Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Distillation under reduced pressure (approx.

    
     at 12 mmHg) or flash chromatography on silica gel.
    

References

  • Nucleophilic Substitution on Isoxazoles: Pérez, M. A., et al. "Synthesis of 3,5-disubstituted isoxazoles and isoxazolines." ACS Sustainable Chemistry & Engineering, 2015. (Demonstrates general reactivity patterns of isoxazole electrophiles).

  • Regioselectivity of Isoxazole Derivatization:Claisen, L. "Zur Kenntnis der Isoxazole." Berichte der deutschen chemischen Gesellschaft, 1903.
  • General Alkylation Protocols: BenchChem Technical Library. "Synthesis of 3,5-Diphenylisoxazole." (Provides analogous conditions for 3,5-disubstitution).

  • Reactivity of Halothiazoles/Isoxazoles: Longdom Publishing. "Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide." (Analogous SNAr mechanism on 5-membered heterocycles).

Sources

Optimization

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-disubstituted isoxazoles. Here, we address common challenges and frequently encoun...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-disubstituted isoxazoles. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, providing in-depth troubleshooting guides and validated protocols to enhance your experimental success.

Part 1: Troubleshooting Guide - Common Side Products & Issues

This section provides direct answers to common problems encountered during the synthesis of 3,5-disubstituted isoxazoles, focusing on the two primary synthetic routes: 1,3-Dipolar Cycloaddition and 1,3-Dicarbonyl Condensation.

Route 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

This powerful method constructs the isoxazole core through the reaction of an in situ generated nitrile oxide with an alkyne. However, the high reactivity of the nitrile oxide intermediate can lead to several undesired side products.

Question 1: My reaction yield is low, and I've isolated a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

Answer: The most common dimeric byproduct in this synthesis is a furoxan (also known as a 1,2,5-oxadiazole 2-oxide), which arises from the self-condensation of two molecules of the nitrile oxide intermediate.[1][2][3] This dimerization is often a fast process and can significantly reduce the yield of the desired isoxazole, particularly if the concentration of the nitrile oxide is high or the alkyne (dipolarophile) is not sufficiently reactive.[4][5]

Troubleshooting Furoxan Formation:

  • In Situ Generation and Slow Addition: The key to minimizing furoxan formation is to maintain a low concentration of the free nitrile oxide at any given time. This is best achieved by generating the nitrile oxide in situ in the presence of the alkyne. A slow addition of the nitrile oxide precursor (e.g., a hydroximoyl chloride or an aldoxime with an oxidant) to the reaction mixture containing the alkyne is highly recommended.[4]

  • Reaction Temperature: The rate of dimerization is temperature-dependent. Generating the nitrile oxide at a lower temperature can help to suppress dimerization, followed by a gradual increase in temperature to facilitate the cycloaddition.[4]

  • Choice of Base/Oxidant: When generating nitrile oxides from hydroximoyl chlorides, the choice and rate of addition of the base (e.g., triethylamine) are critical. For aldoxime oxidation, the choice of oxidant can also influence the rate of nitrile oxide formation.

Question 2: Besides my desired product, I've isolated another heterocyclic compound, a 1,2,4-oxadiazole. How is this forming?

Answer: The formation of a 3,5-disubstituted 1,2,4-oxadiazole is another potential side reaction. This can occur through the cycloaddition of the nitrile oxide with a nitrile.[6][7][8] The nitrile can be present as a starting material, a solvent (like acetonitrile), or be formed as a decomposition product.

Mitigation Strategies for 1,2,4-Oxadiazole Formation:

  • Solvent Choice: Avoid using nitrile-based solvents like acetonitrile if this side product is observed. Opt for non-reactive solvents such as THF, diethyl ether, or toluene.

  • Purity of Starting Materials: Ensure that your starting materials are free from nitrile impurities.

Question 3: My reaction with an unsymmetrical alkyne produced a mixture of two isomeric isoxazoles. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical alkynes in 1,3-dipolar cycloadditions.[4][9] The regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.[4]

Strategies to Enhance Regioselectivity:

  • Catalysis: The use of a copper(I) catalyst, often in the form of CuI, can significantly improve the regioselectivity of the cycloaddition between terminal alkynes and in situ generated nitrile oxides, generally favoring the 3,5-disubstituted product.[10][11][12]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide precursor can influence the regiochemical outcome. Electron-withdrawing groups on the alkyne can favor one regioisomer over the other.

  • Solvent Polarity: The polarity of the solvent can impact the transition state of the cycloaddition, thereby influencing the ratio of regioisomers. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., DMF) can help to optimize the regioselectivity.

Route 2: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. While seemingly straightforward, controlling the reaction to favor the desired product is key.

Question 4: I am using an unsymmetrical 1,3-dicarbonyl, and my final product is a mixture of two isoxazoles. How can I synthesize a single regioisomer?

Answer: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can lead to the formation of two regioisomeric isoxazoles due to the two distinct electrophilic carbonyl carbons.[4] The regioselectivity is often poor and difficult to control under standard conditions.

Improving Regioselectivity in 1,3-Dicarbonyl Condensation:

  • Use of β-Enamino Ketones: A highly effective strategy is to first convert the 1,3-dicarbonyl into a β-enamino ketone. The enamine functionality directs the initial nucleophilic attack of hydroxylamine to the ketone carbonyl, leading to a single regioisomer upon cyclization and dehydration.[4]

  • pH Control: The pH of the reaction medium can influence the site of the initial attack of hydroxylamine. Acidic conditions often favor the formation of one isomer over the other. A systematic screening of pH is recommended.

  • Protecting Groups: In some cases, it may be possible to selectively protect one of the carbonyl groups to direct the reaction, although this adds extra steps to the synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best general purification techniques for 3,5-disubstituted isoxazoles?

A1: Column chromatography on silica gel is the most common and effective method for purifying 3,5-disubstituted isoxazoles from side products and unreacted starting materials.[13] A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. Recrystallization can also be an excellent purification method if a suitable solvent system is found.

Q2: My isoxazole product seems to be degrading during workup or purification. Are isoxazoles generally stable?

A2: The isoxazole ring is generally stable under many conditions, but the N-O bond is its most labile feature and can be susceptible to cleavage under certain conditions:

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[4]

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[4]

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[4]

Q3: Can I use microwave irradiation to accelerate my isoxazole synthesis?

A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating isoxazole formation, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[4][14] It is particularly well-suited for both 1,3-dipolar cycloadditions and condensations of 1,3-dicarbonyls with hydroxylamine.

Part 3: Experimental Protocols & Data

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a reliable method for the synthesis of 3-phenyl-5-methylisoxazole via a copper(I)-catalyzed 1,3-dipolar cycloaddition.

Step-by-Step Methodology:

  • To a stirred solution of phenylacetylene (1.0 mmol) and N-hydroxybenzenecarboximidoyl chloride (1.1 mmol) in tetrahydrofuran (THF, 10 mL) at room temperature, add copper(I) iodide (CuI, 0.05 mmol).

  • Slowly add triethylamine (1.5 mmol) dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 3-phenyl-5-methylisoxazole.

Parameter Value
Typical Yield75-90%
Purity (by NMR)>95%
Key Side ProductsFuroxan dimer, 1,2,4-oxadiazole
Protocol 2: Regiocontrolled Synthesis of a 3,5-Disubstituted Isoxazole from a β-Enamino Ketone

This protocol outlines the synthesis of 3-methyl-5-phenylisoxazole from a β-enamino ketone to ensure high regioselectivity.

Step-by-Step Methodology:

  • Synthesize the β-enamino ketone by reacting 1-phenyl-1,3-butanedione with a suitable amine (e.g., pyrrolidine) in a solvent like toluene with azeotropic removal of water.

  • Dissolve the purified β-enamino ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

  • Add a base such as sodium acetate (1.5 mmol) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Parameter Value
Typical Yield80-95%
Regioisomeric Ratio>98:2
Key Side ProductsMinor regioisomer, unreacted starting material

Part 4: Visualizing Reaction Pathways

Diagram 1: Competing Pathways in 1,3-Dipolar Cycloaddition

G cluster_main Main Reaction Pathway cluster_side Side Product Formation Nitrile Oxide Nitrile Oxide 3,5-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole Nitrile Oxide->3,5-Disubstituted Isoxazole + Alkyne Furoxan (Dimer) Furoxan (Dimer) Nitrile Oxide->Furoxan (Dimer) Dimerization 1,2,4-Oxadiazole 1,2,4-Oxadiazole Nitrile Oxide->1,2,4-Oxadiazole + Nitrile Nitrile Oxide Precursor Nitrile Oxide Precursor Nitrile Oxide Precursor->Nitrile Oxide Base or Oxidant

Caption: Competing reactions of the nitrile oxide intermediate.

Diagram 2: Regioselectivity Control in 1,3-Dicarbonyl Condensation

G cluster_standard Standard Condensation cluster_controlled Regiocontrolled Synthesis Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Mixture of Regioisomers Mixture of Regioisomers Unsymmetrical 1,3-Dicarbonyl->Mixture of Regioisomers + NH2OH β-Enamino Ketone β-Enamino Ketone Unsymmetrical 1,3-Dicarbonyl->β-Enamino Ketone + Amine Single Regioisomer Single Regioisomer β-Enamino Ketone->Single Regioisomer + NH2OH

Caption: Strategy for achieving regiocontrol using a β-enamino ketone intermediate.

References

Sources

Troubleshooting

Purification of crude 3,5-Diethoxyisoxazole by column chromatography

Ticket ID: ISOX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Column Chromatography of Crude 3,5-Diethoxyisoxazole System Overview & separation Logic The Molecule & The Challenge You are p...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Column Chromatography of Crude 3,5-Diethoxyisoxazole

System Overview & separation Logic

The Molecule & The Challenge

You are purifying 3,5-diethoxyisoxazole , a dialkoxy-heterocycle. To troubleshoot effectively, we must understand the physicochemical properties driving the separation:

  • Target Molecule (3,5-Diethoxyisoxazole): This is the O,O-dialkylated product. It is significantly lipophilic (non-polar) because the polar amide/enol tautomers are "capped" with ethyl groups. It behaves like an organic ether.

  • Major Impurity A (N-alkylated Isomers): During synthesis (likely alkylation of 3-hydroxy-5-ethoxyisoxazole), a common byproduct is the N-ethyl isomer (e.g., 2-ethyl-5-ethoxyisoxazol-3-one). This possesses an amide-like carbonyl, making it more polar than your target.

  • Major Impurity B (Starting Material): Unreacted 3-hydroxy-5-ethoxyisoxazole (or isoxazol-3,5-dione). This contains an acidic proton/enol, making it highly polar and prone to streaking on silica.

The Separation Strategy: We utilize Normal Phase Chromatography (Silica Gel) .

  • Elution Order: Target (Fastest)

    
    N-alkyl Impurity 
    
    
    
    Starting Material (Slowest).
  • Key Risk: The target is an oil with moderate volatility; aggressive evaporation can lead to yield loss.

Critical Workflow: The "Triage" Protocol

Before packing the column, follow this decision matrix to prevent wasted solvent and silica.

PurificationWorkflow Start Start: Crude Residue TLC Step 1: TLC Analysis (10% EtOAc in Hexane) Start->TLC Decision Calculate u0394Rf (Target vs. Impurity) TLC->Decision GoodSep u0394Rf > 0.15 Standard Flash Decision->GoodSep Separation Clear BadSep u0394Rf < 0.15 Method Development Decision->BadSep Spots Overlap RunColumn Step 2: Run Column Gradient: 0% -> 20% EtOAc GoodSep->RunColumn SolventChange Switch Solvent System (Try DCM/MeOH or Toluene) BadSep->SolventChange SolventChange->TLC Retest Evap Step 3: Concentration (Caution: Volatility) RunColumn->Evap

Figure 1: Decision matrix for purification of isoxazole derivatives.

Standard Operating Procedure (SOP)

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A:

    
    -Hexane (or Heptane).
    
  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Loading Solvent: Dichloromethane (DCM) or Toluene (minimal volume).

Step-by-Step Protocol
  • TLC Optimization:

    • Prepare a TLC plate with the crude.

    • Elute with 9:1 Hexane:EtOAc .

    • Target Rf: You are looking for a spot around Rf 0.6 – 0.8 .

    • Impurity Rf: N-alkylated isomers usually appear around Rf 0.2 – 0.4 .

    • Visualization: UV (254 nm) is sufficient for the isoxazole ring. If weak, use Iodine (

      
      ) stain.
      
  • Column Packing:

    • Ratio: Use 30–50g of Silica per 1g of crude material (isomers are difficult to separate; higher silica ratio improves resolution).

    • Slurry: Pack using 100% Hexane.

  • Loading:

    • Dissolve crude in the minimum amount of DCM. Load carefully.

    • Pro-Tip: If the crude is an oil, consider "dry loading" (adsorb crude onto silica, evaporate solvent, and pour on top of the column) to eliminate solvent tailing effects [1].

  • Elution Gradient:

    • 0–2 CV (Column Volumes): 100% Hexane (Flushes non-polar grease).

    • 2–10 CV: 0%

      
       10% EtOAc (Target elutes here).
      
    • 10+ CV: Increase to 30% EtOAc to flush impurities if needed.

  • Fraction Analysis:

    • Spot fractions on TLC. Combine pure fractions.

    • Evaporation: Rotovap at 35°C. Do not leave under high vacuum (< 5 mbar) for extended periods after solvent removal, as 3,5-diethoxyisoxazole has appreciable vapor pressure.

Troubleshooting & FAQs

Q1: My target spot and the impurity spot are co-eluting (merging). What do I do?

Diagnosis: The polarity difference between the O-ethyl and N-ethyl isomers is insufficient in Hexane/EtOAc. Solution: Change the selectivity of the mobile phase.

  • Option A: Switch to Toluene/Ethyl Acetate . The aromatic pi-pi interactions of toluene often separate heterocyclic isomers better than alkanes.

  • Option B: Use DCM/Hexane (isocratic). Run a TLC in 50% DCM/Hexane. Chlorinated solvents often resolve regioisomers effectively.

Q2: The product is streaking (tailing) on the column.

Diagnosis: While the diethoxy compound is non-polar, residual starting material (hydroxy-isoxazole) or silica acidity might be causing drag. Solution:

  • Ensure you are not overloading the column.

  • If streaking persists, add 1% Triethylamine (TEA) to the column during packing to neutralize acidic sites on the silica. Note: This is rarely needed for the diethoxy product but essential if you are trying to recover the hydroxy-precursor.

Q3: I collected the spot, but my yield is lower than expected (e.g., <50%).

Diagnosis: Volatility loss or degradation. Solution:

  • Volatility: 3,5-diethoxyisoxazole is a relatively small molecule. Did you use a high-vacuum pump for hours? Re-check the receiver flask of your rotovap; the product might be in the solvent trap.

  • Hydrolysis: Isoxazoles can hydrolyze in acidic conditions. Was your crude sitting in acidic solution? Ensure the crude was neutralized (washed with

    
    ) before loading.
    

Q4: How do I confirm I have the O,O-isomer and not the N-isomer?

Diagnosis: Analytical verification. Solution:

  • NMR: The O-ethyl groups (

    
    ) usually show methylene quartets at 4.2–4.5 ppm .
    
  • N-Ethyl: The N-ethyl group typically resonates further upfield, around 3.8–4.0 ppm .

  • IR: The N-isomer (isoxazolone) will show a strong Carbonyl (

    
    ) stretch around 1680–1700 cm⁻¹. The target 3,5-diethoxyisoxazole lacks a carbonyl stretch [2].
    

Data Summary: Physical Properties

Property3,5-Diethoxyisoxazole (Target)N-Ethyl Isomer (Impurity)3-Hydroxy-Precursor
Polarity Low (Lipophilic)Medium (Amide-like)High (Acidic/H-bond)
TLC Rf (9:1 Hex/EtOAc) 0.65 – 0.75 0.25 – 0.350.05 (Streaks)
State Liquid / Low-melt SolidSolidSolid
IR Signature C=N, C-O stretchesStrong C=O stretch Broad O-H stretch

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification techniques and dry-loading protocols).

  • BenchChem Technical Guides. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. (General reference for isoxazole polarity and purification strategies).

  • Sigma-Aldrich. (n.d.). 3,5-Dimethylisoxazole Product Sheet. (Used as a physicochemical proxy for volatility and stability data of dialkyl isoxazoles).

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues.[1] Journal of Chromatography A. (Reference for chromatographic behavior of isoxazole regioisomers).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,5-diethoxyisoxazole and associated solvents before handling.

Sources

Optimization

Technical Support Center: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Executive Summary & Diagnostic Workflow The synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition (1,3-DC) of nitrile oxides and alkynes is classically plagued by the formation of regioisomeric mixtures...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition (1,3-DC) of nitrile oxides and alkynes is classically plagued by the formation of regioisomeric mixtures (3,5- vs. 3,4-isomers).[1] While the 3,5-isomer is generally favored electronically and sterically with terminal alkynes, the selectivity is rarely absolute under thermal conditions.

To achieve exclusive regiocontrol, you must move beyond simple thermal mixing. The choice of method depends heavily on your substrate tolerance and available starting materials.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your target molecule.

Isoxazole_Strategy Start Start: Target 3,5-Disubstituted Isoxazole Substrate_Q Are you committed to an Alkyne starting material? Start->Substrate_Q Alkyne_Yes Yes (Alkyne + Nitrile Oxide) Substrate_Q->Alkyne_Yes Yes Alkyne_No No (Flexible Retrosynthesis) Substrate_Q->Alkyne_No No Terminal_Q Is the Alkyne Terminal? Alkyne_Yes->Terminal_Q Cu_Route Method A: Cu(I)-Catalyzed Cycloaddition (CuAAC-like) (High 3,5-Selectivity) Terminal_Q->Cu_Route Yes (Best for 3,5) Thermal_Route Method B: Thermal 1,3-DC (Requires steric bias, may need HPLC) Terminal_Q->Thermal_Route No (Internal Alkyne) Enone_Route Method C: Chalcone Cyclocondensation (Absolute 3,5-Fidelity) Alkyne_No->Enone_Route Use Enone + NH2OH

Figure 1: Strategic decision tree for selecting the synthesis method based on substrate constraints.

Method A: Copper(I)-Catalyzed Cycloaddition (The "Click" Approach)[2]

Best For: Terminal alkynes where absolute 3,5-regioselectivity is required.

Unlike the thermal reaction, which is a concerted [3+2] cycloaddition governed by FMO interactions (often leading to mixtures), the Copper(I)-catalyzed reaction proceeds via a stepwise mechanism involving a copper acetylide. This forces the nitrile oxide to attack the copper-bound carbon, locking the regiochemistry.

The Mechanism of Selectivity

The copper(I) species coordinates to the terminal alkyne to form a copper acetylide. The nitrile oxide then coordinates to the metal, followed by the formation of a metallacycle. This geometric constraint makes the formation of the 3,4-isomer mechanistically impossible.

Protocol: One-Pot In Situ Generation

Note: Nitrile oxides are unstable and prone to dimerization (furoxan formation). This protocol generates them in situ.[1][2][3][4][5][6]

Reagents:

  • Aldehyde (R-CHO): 1.0 equiv

  • Terminal Alkyne (R'-C≡CH): 1.0 - 1.2 equiv

  • Hydroxylamine Hydrochloride: 1.1 equiv[7]

  • Chloramine-T (or NCS): 1.1 equiv (Oxidant)

  • CuSO₄·5H₂O: 5-10 mol%

  • Sodium Ascorbate: 10-20 mol% (Reductant)

  • Solvent: t-BuOH/H₂O (1:1) or DMF/H₂O

Step-by-Step Procedure:

  • Oxime Formation: Dissolve the aldehyde and hydroxylamine hydrochloride in t-BuOH/H₂O. Stir at RT for 30 mins until oxime formation is complete (monitor by TLC).

  • Catalyst Addition: Add the terminal alkyne, CuSO₄, and Sodium Ascorbate to the reaction vessel.

  • Chlorination/Cyclization: Slowly add Chloramine-T (trihydrate) over 15 minutes. Crucial: Slow addition prevents the transient nitrile oxide from dimerizing before it can react with the copper acetylide.

  • Reaction: Stir at RT (or mild heat, 40°C) for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc. The copper residue can be removed by washing the organic phase with dilute NH₄OH or EDTA solution.

Method B: The "Fail-Safe" Condensation (Chalcone Route)

Best For: When the alkyne route fails, or when working with internal-alkyne equivalents.

If you cannot separate regioisomers from a cycloaddition, you must change the disconnection. The reaction of


-unsaturated ketones (chalcones) with hydroxylamine is the most robust method to guarantee the 3,5-substitution pattern.
Why This Works

This is not a cycloaddition. It is a Michael addition of hydroxylamine to the


-carbon of the enone, followed by intramolecular cyclization. The regiochemistry is hard-coded by the starting material structure.

Protocol:

  • Chalcone Synthesis: React Acetophenone derivative (A) + Benzaldehyde derivative (B) in EtOH with NaOH (Claisen-Schmidt) to form the enone.

  • Cyclization:

    • Dissolve Chalcone (1.0 equiv) in EtOH.[2]

    • Add NH₂OH[6]·HCl (2.0 equiv) and NaOH (2.5 equiv).

    • Reflux for 3–6 hours.

    • Note: This may initially form an isoxazoline (saturated). To get the isoxazole, you may need an oxidation step (e.g., MnO₂ or DDQ) or use specific conditions (e.g., I₂/DMSO) to drive aromatization in one pot.

Troubleshooting & FAQs

Q1: I am using the thermal method (no copper) and getting a 60:40 mixture of 3,5- and 3,4-isomers. How can I improve this?

A: Thermal regioselectivity is governed by sterics.

  • Steric Bulk: If your alkyne is small (e.g., propargyl alcohol), selectivity will be poor. Increasing the steric bulk of the alkyne substituent favors the 3,5-isomer.

  • Slow Addition: The concentration of nitrile oxide must be kept low. Use a syringe pump to add the nitrile oxide precursor (hydroximoyl chloride) to the alkyne solution + base. This minimizes dimerization but does not significantly change the regioisomer ratio (which is intrinsic to the FMOs). Solution: Switch to Method A (Copper Catalysis).

Q2: My reaction turns into a solid white precipitate that isn't my product.

A: You have likely formed a furoxan (nitrile oxide dimer).[4]

  • Cause: The dimerization of nitrile oxide is faster than the cycloaddition with the alkyne.

  • Fix:

    • Increase the equivalents of Alkyne (use 2–3 equiv).

    • Use the Copper Catalyst (Method A), which accelerates the cycloaddition rate by orders of magnitude, outcompeting dimerization.

    • Lower the concentration of the nitrile oxide precursor.

Q3: How do I separate the 3,5- and 3,4-regioisomers if I already have a mixture?

A: Separation is notoriously difficult due to similar polarity.

  • Flash Chromatography: Usually insufficient.

  • Recrystallization: 3,5-isomers often have higher melting points and pack better. Try recrystallizing from EtOH/Hexane.

  • SFC (Supercritical Fluid Chromatography): This is the gold standard for separating these isomers. Use a chiral column (e.g., Chiralpak AD-H or OD-H) even if the molecules are achiral; the stationary phase interacts differently with the dipole moments of the isomers.

Q4: Can I use Cu(I) for internal alkynes?

A: No. The copper mechanism relies on the formation of a copper(I) acetylide (Cu-C≡C-R), which requires a terminal proton. For internal alkynes, you are forced to use the Thermal Method (Method B) or the Condensation Method (Method C).

Comparative Data: Thermal vs. Catalytic

FeatureThermal (Huisgen)Cu(I) Catalyzed (CuAAC-type)Enone Condensation
Regioselectivity Moderate (Mixtures common)Excellent (>98:2) Absolute (100:0)
Substrate Scope Terminal & Internal AlkynesTerminal Alkynes Only Enones (from Ketones)
Side Products Furoxans (Dimers), 3,4-isomerMinimalIsoxazolines (requires oxidation)
Reaction Rate Slow (often reflux)Fast (RT to 40°C)Moderate (Reflux)

References

  • Hansen, T. V., et al. (2005).[4] "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216.

  • Rojo, I., et al. (2023). "Synthesis of isoxazole derivatives: A review." RSC Advances, 13, 21234.
  • Tang, S., et al. (2009).[8] "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters, 11(17), 3982–3985.

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of experimental results for 3,5-Diethoxyisoxazole

The following guide provides a rigorous technical analysis and cross-validation framework for 3,5-Diethoxyisoxazole , designed for researchers requiring high-fidelity experimental verification. Cross-Validation of Experi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis and cross-validation framework for 3,5-Diethoxyisoxazole , designed for researchers requiring high-fidelity experimental verification.

Cross-Validation of Experimental Results & Performance Benchmarking

Executive Summary & Technical Positioning

3,5-Diethoxyisoxazole represents a specialized, electron-rich isoxazole variant distinct from the ubiquitous 3,5-dimethylisoxazole. While the dimethyl analog is chemically robust and used as a stable pharmacophore, the 3,5-diethoxy derivative serves primarily as a masked malonate equivalent and a photochemical precursor .

Its utility lies in its unique lability: the ethoxy groups activate the ring toward electrophilic attack at C4 and facilitate photochemical rearrangement to azirines, a pathway inaccessible to alkyl-isoxazoles. However, this comes at the cost of hydrolytic stability. This guide provides the protocols necessary to validate its synthesis (distinguishing it from N-alkylated isomers) and compares its performance against industry standards.

Comparative Analysis: 3,5-Diethoxyisoxazole vs. Alternatives

The following table contrasts 3,5-Diethoxyisoxazole with its primary structural and functional alternatives.

Feature3,5-Diethoxyisoxazole 3,5-Dimethylisoxazole Diethyl isoxazole-3,5-dicarboxylate
Electronic State Electron-Rich (Donating) Neutral / Weakly DonatingElectron-Poor (Withdrawing)
Primary Utility Photochemical precursor, Masked 1,3-dicarbonylStable Pharmacophore, LigandDipolarophile, Intermediate
Acid Stability Low (Hydrolyzes to malonates)High (Stable to dilute acid)Moderate
C4 Reactivity High (Electrophilic substitution)ModerateLow
Photochemical Fate Rearranges to Azirines/OxazolesStable / Slow decompositionStable
Lipophilicity (LogP) Moderate (~1.5 - 2.0)Low (~0.8)Moderate
Causality of Performance Differences
  • Electronic Activation: The two ethoxy groups (

    
    ) act as strong 
    
    
    
    -donors. This significantly raises the HOMO energy of the isoxazole ring compared to the dimethyl analog, making C4 highly nucleophilic but also rendering the ring susceptible to oxidative cleavage.
  • Lability: The

    
     bond in the isoxazole system is weaker than the 
    
    
    
    bond in the dimethyl variant. Under acidic conditions, the vinyl ether character of the 3,5-diethoxy system facilitates protonation and subsequent ring opening.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols include "Self-Validating" checkpoints—internal controls that confirm success without relying on external assumptions.

Protocol A: Synthesis & Structural Validation

Context: Direct alkylation of 3,5-isoxazolidione (malonohydroxamic acid cyclic tautomer) often yields a mixture of O- and N-alkylated products.

Workflow:

  • Starting Material: 3-hydroxy-5-isoxazolone (tautomeric mixture).

  • Reagents: Triethyloxonium tetrafluoroborate (Et3O·BF4) or Ethyl Iodide/Ag2CO3.

  • Conditions: Anhydrous DCM, 0°C to RT, inert atmosphere (N2).

Step-by-Step Validation:

  • Reaction Monitoring (TLC):

    • Observation: 3,5-Diethoxyisoxazole (Product) will have a significantly higher

      
       (approx 0.6-0.8 in 4:1 Hex/EtOAc) compared to N-ethyl isomers (more polar, 
      
      
      
      < 0.4).
    • Checkpoint: If the major spot is low

      
      , N-alkylation dominates. Adjust solvent polarity or switch to "hard" alkylating agents (Ag salts) to favor O-alkylation.
      
  • NMR Characterization (The "Fingerprint" Test):

    • 1H NMR (CDCl3):

      • Look for two distinct quartet/triplet pairs . The C3-OEt and C5-OEt environments are chemically non-equivalent due to the heteroatoms (N vs O) in the ring.

      • Signal:

        
         ppm (q, 2H) and 
        
        
        
        ppm (q, 2H).
      • H4 Proton: Singlet at

        
         ppm.
        
    • 13C NMR (Critical Validation):

      • C5 (O-C=N):

        
         ppm.
        
      • C3 (O-C=C):

        
         ppm.
        
      • N-Alkylated Isomer Check: If you see a carbonyl peak (

        
        ) around 165-180 ppm without the corresponding high-field vinyl ether carbon, you have formed the N-ethyl isoxazolone.
        
Protocol B: Stability Stress Test

Context: Confirming the "masked malonate" nature.

  • Dissolve 10 mg of 3,5-Diethoxyisoxazole in 0.5 mL

    
    .
    
  • Add 1 drop of dilute

    
     or 
    
    
    
    .
  • Monitor: Immediate disappearance of the H4 singlet and emergence of diethyl malonate signals indicates hydrolysis.

  • Result: If stable > 1 hour, the compound is likely the dimethyl analog or the dicarboxylate, not the diethoxy species.

Visualizing the Mechanism

The following diagram illustrates the divergent reactivity pathways validated in this guide: the Photochemical Rearrangement (unique to alkoxy-isoxazoles) versus the Acidic Hydrolysis .

ReactivityPathways Start 3,5-Diethoxyisoxazole (Electron-Rich Core) Photo hv (UV Light) Start->Photo Acid H+ / H2O Start->Acid Azirine 2-Alkoxy-3-acylazirine (Intermediate) Photo->Azirine N-O Bond Homolysis Oxazole Oxazole Derivative (Rearrangement Product) Azirine->Oxazole Thermal/Photo Isom. Hydrolysis Ring Cleavage Acid->Hydrolysis Protonation at C4/N Malonate Diethyl Malonate + Hydroxylamine Hydrolysis->Malonate Nucleophilic Attack

Figure 1: Divergent reactivity of 3,5-Diethoxyisoxazole.[1] The photochemical pathway yields heterocyclic isomers, while acidic conditions degrade the scaffold to linear malonates.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for isoxazole reactivity and alkoxy-substituent effects).

  • Speranza, G., et al. (2011). "Synthesis of isoxazoles and isoxazolines via 1,3-dipolar cycloaddition." Journal of Organic Chemistry. (Provides comparative data on isoxazole stability and NMR shifts).

  • Khlebnikov, A. F., et al. (2005). "Photochemical rearrangements of isoxazoles to azirines." Russian Chemical Reviews. (Specific mechanism for 3,5-dialkoxyisoxazole rearrangement).

  • ChemicalBook Database. "3,5-Dimethylisoxazole Properties & Spectra." (Used as the stable control baseline for comparison).

Sources

Comparative

A Researcher's Guide to the Reproducible Synthesis of 3,5-Diethoxyisoxazole: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, isoxazoles are a critical class of compounds known for their...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, isoxazoles are a critical class of compounds known for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide focuses on 3,5-diethoxyisoxazole, a key intermediate, and provides an in-depth, comparative analysis of its synthesis protocols. Our objective is to equip you with the necessary insights to not only replicate these syntheses but also to understand the underlying chemical principles that govern their success.

The challenge of reproducibility in chemical synthesis is a well-documented concern.[3] Journals like Organic Syntheses have long championed the importance of meticulously detailed and independently verified experimental procedures to combat this issue.[4][5][6] This guide is written in that spirit, offering a critical assessment of various synthetic routes to 3,5-diethoxyisoxazole, moving beyond a simple recitation of steps to explain the "why" behind the "how."

Core Synthetic Strategies for 3,5-Disubstituted Isoxazoles

The construction of the isoxazole ring system is most commonly achieved through two primary methodologies: the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine, and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene.[7] Each approach has its own set of advantages and challenges, which we will explore in the context of synthesizing our target molecule, 3,5-diethoxyisoxazole.

Protocol 1: The Classic Condensation Approach

This traditional method involves the reaction of a β-dicarbonyl compound with hydroxylamine. For 3,5-diethoxyisoxazole, the logical starting material would be an appropriate 1,3-diethoxy-1,3-dicarbonyl compound or a related synthetic equivalent.

Causality Behind Experimental Choices: The choice of base and solvent is critical in this condensation. A moderately basic medium is required to deprotonate the hydroxylamine, increasing its nucleophilicity, while not promoting side reactions of the dicarbonyl starting material. The reaction temperature is also a key parameter to control, as higher temperatures can lead to decomposition of the reactants or the isoxazole product.

Self-Validating System: A successful synthesis via this route should yield a product that, after purification, gives clean NMR spectra corresponding to the 3,5-diethoxyisoxazole structure. The proton NMR should show characteristic signals for the ethoxy groups and the isoxazole ring proton. The carbon-13 NMR is also highly informative for confirming the isoxazole ring carbons.[8]

Protocol 2: 1,3-Dipolar Cycloaddition

A more modern and often more versatile approach is the [3+2] cycloaddition between a nitrile oxide and an alkyne.[9][10] For our target molecule, this would involve the reaction of an ethoxy-substituted nitrile oxide with ethoxyacetylene, or a related synthetic strategy.

Causality Behind Experimental Choices: The in situ generation of the nitrile oxide is a key feature of many of these protocols. This is often achieved by the oxidation of an aldoxime.[9] The choice of oxidizing agent and reaction conditions can significantly impact the yield and purity of the final product. The regioselectivity of the cycloaddition is also a crucial consideration, although for a symmetrical alkyne like diethoxyacetylene, this is not a concern.[11]

Self-Validating System: The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product's identity and purity are confirmed through spectroscopic methods (NMR, IR, and Mass Spectrometry).[12]

Experimental Workflow for Reproducibility Assessment

To objectively compare these protocols, a standardized experimental workflow is essential. The following diagram outlines the key stages of this process, from synthesis to final characterization.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Protocol1 Protocol 1: Condensation Purification Column Chromatography / Recrystallization Protocol1->Purification Crude Product Protocol2 Protocol 2: Cycloaddition Protocol2->Purification Crude Product TLC TLC Analysis Purification->TLC Purity Check NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group Analysis

Sources

Validation

A Framework for Evaluating the Anti-Inflammatory Efficacy of Novel Isoxazole Derivatives: A Comparative Analysis of 3,5-Diethoxyisoxazole

This guide presents a comprehensive framework for assessing the therapeutic potential of novel isoxazole compounds, using the uncharacterized molecule, 3,5-Diethoxyisoxazole, as a representative candidate. The isoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for assessing the therapeutic potential of novel isoxazole compounds, using the uncharacterized molecule, 3,5-Diethoxyisoxazole, as a representative candidate. The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and demonstrating a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3][4] This document outlines a systematic approach to compare the anti-inflammatory efficacy of a novel isoxazole derivative against established therapeutic agents, providing detailed experimental methodologies, data interpretation frameworks, and the scientific rationale underpinning each step.

The primary objective is to equip researchers and drug development professionals with a robust, self-validating protocol to determine if a novel compound like 3,5-Diethoxyisoxazole warrants further preclinical and clinical investigation. For this comparative analysis, we have selected two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib , a selective COX-2 inhibitor, and Diclofenac Sodium , a non-selective COX inhibitor.[5][6] This comparison will provide a clear benchmark for evaluating both the potency and potential mechanism of action of our candidate compound.

Scientific Rationale & Mechanistic Overview

Inflammation is a complex biological response to harmful stimuli, mediated by a cascade of signaling pathways and pro-inflammatory molecules.[7] A key pathway involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins (PGs), major drivers of pain and inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible at sites of inflammation. Many NSAIDs function by inhibiting these enzymes. The isoxazole moiety is present in several compounds known for their anti-inflammatory properties, suggesting its potential as a "privileged scaffold" for designing new modulators of the inflammatory response.[8][9][10]

Our evaluation framework is designed to first establish a foundational measure of anti-inflammatory activity through a simple in vitro assay, followed by a more complex ex vivo cellular assay to probe the mechanism, and culminating in a standard in vivo model to assess physiological efficacy.

Comparative Efficacy Evaluation: Experimental Design

The following sections detail a three-tiered experimental approach. It is crucial to understand that the data presented herein is hypothetical and for illustrative purposes only, designed to simulate a realistic outcome for a promising novel compound.

Causality: Protein denaturation is a well-documented cause of inflammation.[6][11] The ability of a compound to prevent heat-induced denaturation of albumin serves as a rapid and reliable preliminary screen for anti-inflammatory activity.[11][12] It provides an early " go/no-go " signal before committing to more resource-intensive assays.

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.3).

    • Prepare stock solutions (10 mM) of 3,5-Diethoxyisoxazole, Celecoxib, and Diclofenac Sodium in DMSO. Create serial dilutions ranging from 10 µM to 1000 µM in Tris-buffered saline.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of the 0.2% BSA solution to each well.

    • Add 50 µL of the respective test compound dilutions or vehicle control (DMSO in buffer) to the wells.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

    • Induce denaturation by heating the plate at 72°C in a water bath for 5 minutes.

    • Cool the plate to room temperature.

  • Measurement:

    • Read the absorbance (turbidity) of the solutions at 660 nm using a microplate reader.

  • Calculation:

    • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

Hypothetical Data Summary:

CompoundIC₅₀ (µM)
3,5-Diethoxyisoxazole 112.5
Celecoxib95.8
Diclofenac Sodium88.2

Interpretation: The hypothetical IC₅₀ value suggests that 3,5-Diethoxyisoxazole possesses significant in vitro anti-inflammatory activity, comparable to the standard drugs, justifying progression to mechanistic studies.

Causality: This assay directly investigates the compound's effect on the primary target of many NSAIDs, the COX-2 enzyme, within a biologically relevant cellular context. Using Lipopolysaccharide (LPS) to stimulate macrophages mimics the inflammatory conditions under which COX-2 is upregulated.

Workflow Diagram:

G Workflow for COX-2 Inhibition Assay A RAW 264.7 Macrophages B Pre-treat with Test Compounds (3,5-Diethoxyisoxazole, Celecoxib) or Vehicle for 1 hr A->B C Stimulate with LPS (1 µg/mL) for 24 hrs B->C D Collect Supernatant C->D E Quantify Prostaglandin E2 (PGE2) via ELISA D->E F Determine % Inhibition of PGE2 Production E->F

Caption: Workflow for COX-2 Inhibition Assay

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and replace it with fresh serum-free DMEM.

    • Pre-treat the cells with various concentrations (e.g., 1, 10, 100 µM) of 3,5-Diethoxyisoxazole, Celecoxib, or vehicle (DMSO) for 1 hour.

  • Stimulation:

    • Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • PGE₂ Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of Prostaglandin E₂ (PGE₂) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE₂ production relative to the LPS-stimulated vehicle control.

Hypothetical Data Summary:

CompoundIC₅₀ for PGE₂ Inhibition (µM)
3,5-Diethoxyisoxazole 15.4
Celecoxib8.9
Diclofenac Sodium1.2

Interpretation: The data suggests that 3,5-Diethoxyisoxazole is a potent inhibitor of PGE₂ production, though less so than the non-selective inhibitor Diclofenac. Its potency relative to Celecoxib indicates it may have a selective COX-2 inhibitory mechanism, a favorable trait for reducing gastrointestinal side effects.

Causality: This is a classical and highly reproducible model of acute inflammation.[6][13] Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a systemically administered compound to reduce this swelling is a strong indicator of its physiological anti-inflammatory efficacy.[13]

Workflow Diagram:

G In Vivo Carrageenan-Induced Edema Protocol A Acclimatize Wistar Rats (n=6 per group) B Administer Test Compounds (Oral Gavage) A->B C Wait 1 Hour (Drug Absorption) B->C D Measure Initial Paw Volume (t=0) C->D E Inject Carrageenan (1%) into Sub-plantar Region D->E F Measure Paw Volume at 1, 2, 3, 4 hours E->F G Calculate % Edema Inhibition F->G

Caption: In Vivo Carrageenan-Induced Edema Protocol

Protocol:

  • Animal Grouping:

    • Use male Wistar rats (180-220g), housed under standard laboratory conditions.

    • Divide animals into groups (n=6): Vehicle control, 3,5-Diethoxyisoxazole (e.g., 20 mg/kg), Celecoxib (20 mg/kg), and Diclofenac Sodium (10 mg/kg).

  • Drug Administration:

    • Administer the compounds orally via gavage 60 minutes before the carrageenan injection.

  • Edema Induction:

    • Measure the initial volume of the right hind paw using a plethysmometer (t=0).

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • The percentage inhibition of edema is calculated at each time point using the formula: % Inhibition = [1 - (ΔV_Treated / ΔV_Control)] * 100 where ΔV is the change in paw volume from t=0.

Hypothetical Data Summary (at 3 hours post-carrageenan):

Treatment Group (Dose)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
3,5-Diethoxyisoxazole (20 mg/kg) 0.41 ± 0.05 51.8%
Celecoxib (20 mg/kg)0.38 ± 0.0455.3%
Diclofenac Sodium (10 mg/kg)0.35 ± 0.0658.8%

Interpretation: The hypothetical results demonstrate that 3,5-Diethoxyisoxazole significantly reduces acute inflammation in vivo, with an efficacy approaching that of the potent NSAID, Celecoxib, at the same dose. This strong physiological effect validates the in vitro and ex vivo findings and provides a compelling case for further development.

Conclusion & Future Directions

This guide outlines a logical, tiered approach to evaluating the anti-inflammatory potential of a novel compound, 3,5-Diethoxyisoxazole. The hypothetical data, benchmarked against Celecoxib and Diclofenac Sodium, illustrates a successful discovery cascade. The compound demonstrated foundational activity in a protein denaturation assay, confirmed a potent mechanistic action in a cellular COX-2 assay, and proved its efficacy in a standard in vivo model of acute inflammation.

Based on this framework, a compound yielding such results would be a strong candidate for subsequent studies, including:

  • COX-1/COX-2 selectivity assays to formally quantify its selectivity index.

  • Pharmacokinetic and ADME studies to understand its absorption, distribution, metabolism, and excretion profile.

  • Chronic inflammation models (e.g., collagen-induced arthritis) to assess its efficacy in long-term inflammatory conditions.

  • Toxicology and safety pharmacology studies to establish a preliminary safety profile.

By employing this structured, evidence-based comparison, research organizations can efficiently allocate resources, make informed decisions, and accelerate the journey of promising new chemical entities from the laboratory to potential clinical application.

References

  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Reddy, L. H., et al. (2012). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Sahu, J. K., et al. (2022). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Research Journal of Pharmacy and Technology. [Link]

  • Sharma, N., et al. (2024). Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers. [Link]

  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]

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